molecular formula C6H10N4S B1331693 2-(Ethylthio)pyrimidine-4,6-diamine CAS No. 23994-93-6

2-(Ethylthio)pyrimidine-4,6-diamine

Cat. No.: B1331693
CAS No.: 23994-93-6
M. Wt: 170.24 g/mol
InChI Key: UBGJVBQNURZQEV-UHFFFAOYSA-N
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Description

2-(Ethylthio)pyrimidine-4,6-diamine is a useful research compound. Its molecular formula is C6H10N4S and its molecular weight is 170.24 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethylsulfanylpyrimidine-4,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4S/c1-2-11-6-9-4(7)3-5(8)10-6/h3H,2H2,1H3,(H4,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBGJVBQNURZQEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC(=CC(=N1)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20357705
Record name 2-(Ethylsulfanyl)pyrimidine-4,6-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20357705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23994-93-6
Record name 2-(Ethylsulfanyl)pyrimidine-4,6-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20357705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure of 2-(Alkylthio)pyrimidine-4,6-diamine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides an in-depth exploration of the crystal structure of 2-(alkylthio)pyrimidine-4,6-diamines, a class of compounds with significant potential in medicinal chemistry. Due to the limited public availability of the specific crystal structure data for 2-(Ethylthio)pyrimidine-4,6-diamine, this document will utilize the detailed crystallographic data of a closely related analogue, 2-[(2,4-dimethylbenzyl)sulfanyl]pyrimidine-4,6-diamine , to illustrate the core structural features and analytical methodologies. This approach provides a robust framework for understanding the solid-state properties of this important class of molecules.

Introduction: The Significance of the 2-Sulfanylpyrimidine-4,6-diamine Scaffold

The pyrimidine ring is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The 2-sulfanylpyrimidine-4,6-diamine scaffold, in particular, has garnered considerable attention due to its diverse biological activities, including potential applications as an inhibitor of enzymes involved in nucleotide metabolism, which is a key target in cancer therapy.[1][2] The substitution at the 2-thio position allows for the fine-tuning of the molecule's physicochemical properties and biological activity. Understanding the three-dimensional arrangement of these molecules in the solid state through crystal structure analysis is paramount for rational drug design, polymorphism screening, and optimizing formulation strategies.

Molecular and Crystal Structure of a 2-(Alkylthio)pyrimidine-4,6-diamine Analogue

The crystal structure of 2-[(2,4-dimethylbenzyl)sulfanyl]pyrimidine-4,6-diamine provides valuable insights into the conformational preferences and intermolecular interactions that are likely to be conserved across this class of compounds.

Molecular Conformation

The molecular structure of 2-[(2,4-dimethylbenzyl)sulfanyl]pyrimidine-4,6-diamine reveals a non-planar conformation. The dihedral angle between the pyrimidine and the 2,4-dimethylphenyl rings is a critical conformational parameter. In the case of this analogue, this angle is 63.03(14)°.[3] The ethylthio group in the target compound, being more flexible, would also adopt a specific conformation influenced by steric and electronic factors within the crystal lattice.

Below is a representation of the molecular structure of the parent compound, this compound.

Caption: Molecular structure of this compound.

Crystallographic Data

The crystallographic data for 2-[(2,4-dimethylbenzyl)sulfanyl]pyrimidine-4,6-diamine was determined by single-crystal X-ray diffraction.[3] The key parameters are summarized in the table below.

ParameterValue
Chemical FormulaC₁₃H₁₆N₄S
Formula Weight260.36
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)14.482(3)
b (Å)9.3850(19)
c (Å)10.590(2)
β (°)108.07(3)
Volume (ų)1368.3(5)
Z4
Temperature (K)293
Radiation typeCu Kα
μ (mm⁻¹)2.00
R-factor (%)4.9

Data obtained from the crystal structure of 2-[(2,4-dimethylbenzyl)sulfanyl]pyrimidine-4,6-diamine.[3]

Intermolecular Interactions and Crystal Packing

The supramolecular assembly in the crystal is dictated by a network of intermolecular interactions. In many pyrimidine derivatives, hydrogen bonds involving the amino groups and the pyrimidine nitrogen atoms are the dominant structure-directing interactions.[4][5] These interactions often lead to the formation of well-defined synthons, which are robust and predictable patterns of non-covalent interactions.

In the case of 2-[(2,4-dimethylbenzyl)sulfanyl]pyrimidine-4,6-diamine, the crystal packing is stabilized by N-H···N hydrogen bonds, forming centrosymmetric dimers. These dimers are further connected into a three-dimensional network through various C-H···π and other weak interactions. The study of these interactions is crucial for understanding the stability of the crystal lattice and for predicting potential polymorphs.

A powerful tool for visualizing and quantifying intermolecular contacts in a crystal is Hirshfeld surface analysis . This method maps the electron distribution of a molecule within the crystal, allowing for the identification of regions involved in close contacts with neighboring molecules. The corresponding 2D fingerprint plots provide a quantitative summary of the different types of intermolecular interactions.

Physicochemical Properties

The physicochemical properties of this compound are critical for its development as a pharmaceutical agent. While extensive experimental data is not publicly available, some properties can be predicted or are known for similar compounds.

PropertyValue/Information
Molecular FormulaC₆H₁₀N₄S
Molecular Weight170.24 g/mol
AppearanceExpected to be a crystalline solid
SolubilityLikely soluble in organic solvents like DMSO and DMF
pKaThe amino groups are basic, and the pyrimidine nitrogens are weakly basic.

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of the crystal structure of a small molecule like this compound follows a well-established workflow. The causality behind each step is crucial for obtaining high-quality, reliable data.

Synthesis and Crystallization

The synthesis of this compound typically involves the S-alkylation of 4,6-diamino-2-mercaptopyrimidine with an ethyl halide.[2]

Step-by-step Synthesis:

  • Deprotonation: 4,6-diamino-2-mercaptopyrimidine is treated with a base (e.g., NaOH or NaH) in a suitable solvent (e.g., methanol or DMF) to generate the more nucleophilic thiolate anion.

  • Alkylation: An ethylating agent, such as ethyl iodide or ethyl bromide, is added to the reaction mixture. The thiolate anion displaces the halide in an S_N2 reaction to form the thioether linkage.

  • Work-up and Purification: The reaction mixture is worked up to remove unreacted starting materials and byproducts. Purification is typically achieved by recrystallization or column chromatography to yield the pure product.

Crystallization: The key to a successful single-crystal X-ray diffraction experiment is the growth of high-quality single crystals. This is often the most challenging step.

  • Rationale for Solvent Selection: The choice of solvent is critical. A solvent in which the compound has moderate solubility is ideal. Slow evaporation of the solvent, slow cooling of a saturated solution, or vapor diffusion of a non-solvent into a solution of the compound are common techniques.

  • Experimental Procedure:

    • Dissolve the purified compound in a minimal amount of a suitable hot solvent (e.g., ethanol, acetonitrile, or a mixture).

    • Allow the solution to cool slowly to room temperature.

    • If no crystals form, the solution can be stored at a lower temperature (e.g., 4 °C).

    • Alternatively, place the solution in a small vial inside a larger, sealed container with a more volatile non-solvent. The slow diffusion of the non-solvent vapor will gradually decrease the solubility of the compound, promoting crystal growth.

G cluster_0 Synthesis & Crystallization cluster_1 Data Collection & Processing cluster_2 Structure Solution & Refinement A Synthesis of 2-(Ethylthio)pyrimidine- 4,6-diamine B Purification A->B C Single Crystal Growth B->C D Mounting Crystal on Diffractometer C->D E X-ray Diffraction Data Collection D->E F Data Reduction and Integration E->F G Structure Solution (e.g., Direct Methods) F->G H Structure Refinement G->H I Validation and Analysis H->I

Caption: Workflow for Crystal Structure Determination.

Data Collection and Processing
  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and potential radiation damage. It is then exposed to a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.

  • Data Processing: The collected diffraction images are processed to determine the unit cell parameters and the intensities of the reflections. This step also involves corrections for various experimental factors such as absorption.

Structure Solution and Refinement
  • Structure Solution: The initial atomic positions are determined from the processed diffraction data using methods such as Direct Methods or Patterson methods.

  • Structure Refinement: The initial model is refined against the experimental data using a least-squares algorithm. This iterative process adjusts the atomic positions, and thermal parameters to improve the agreement between the calculated and observed structure factors.

  • Validation: The final crystal structure is validated using various crystallographic checks to ensure its quality and accuracy.

Implications of the Crystal Structure in Drug Development

A detailed understanding of the crystal structure of this compound and its analogues has several important implications for drug development:

  • Structure-Activity Relationship (SAR) Studies: The precise knowledge of the three-dimensional structure allows for a more accurate interpretation of SAR data, enabling the design of more potent and selective analogues.

  • Polymorphism: Different crystalline forms (polymorphs) of a drug can have different physical properties, such as solubility and bioavailability. Crystal structure analysis is essential for identifying and characterizing polymorphs.

  • Formulation Development: The stability of the crystal lattice, as determined by its packing and intermolecular interactions, can influence the choice of excipients and the manufacturing process for a drug formulation.

  • Intellectual Property: A well-characterized crystal structure can be a key component of a patent application, providing strong intellectual property protection.

Conclusion

The crystal structure of 2-(alkylthio)pyrimidine-4,6-diamines provides a foundational understanding of their solid-state properties. While the specific crystallographic data for this compound remains to be widely disseminated, the analysis of a close analogue offers a valuable blueprint for this class of compounds. The methodologies outlined in this guide provide a comprehensive framework for researchers in the pharmaceutical sciences to approach the synthesis, crystallization, and structural characterization of these and other promising drug candidates. The insights gained from such studies are indispensable for the rational design and development of new medicines.

References

  • Salieva, K. N., et al. (2025). Synthesis, crystal structure and Hirshfeld surface analysis of 2-[(2,4-dimethylbenzyl)sulfanyl]pyrimidine-4,6-diamine.
  • Aktan, E., Babür, B., Seferoğlu, N., Çatıkkaş, B., Kaynak, F.B., & Seferoğlu, Z. (2017). Combined spectroscopic, XRD crystal structure and DFT studies on 2-(ethylthio) pyrimidine-4, 6-diamine. Journal of Molecular Structure, 1145, 152–159.
  • Umar, M., et al. (2022). 2-(Heptylthio)pyrimidine-4,6-diamine. Molbank, 2022(2), M1393.
  • Marasinghe, A. A., Averkiev, B. B., & Aakeröy, C. B. (2025).
  • Gangjee, A., et al. (2007). Design and Synthesis of Classical and Nonclassical 6-Arylthio-2,4-diamino-5-ethylpyrrolo[2,3-d]pyrimidines as Antifolates. Journal of Medicinal Chemistry, 50(18), 4443–4452.
  • Yengoyan, A. P., et al. (2020). Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. Letters in Organic Chemistry, 17(1), 1-6.
  • Khabnadideh, S., et al. (2012). Synthesis and biological evaluation of 2-and 8-substituted-9-benzyl-9H-purine derivatives as inhibitors of glutamate racemase. Bioorganic & Medicinal Chemistry Letters, 22(23), 7615-7622.
  • Breault, G. A., et al. (2008). Exploring 8-benzyl pteridine-6, 7-diones as inhibitors of glutamate racemase (MurI) in gram-positive bacteria. Bioorganic & Medicinal Chemistry Letters, 18(22), 6100-6103.
  • Raghavan, S. C., et al. (2018). Compounds as Inhibitor of DNA Double-Strand Break Repair, Methods and Applications Thereof. U.S.
  • Zhang, Q., et al. (2012). Hit to Lead optimization of a novel class of squarate-containing polo-like kinases inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(24), 7615-7622.
  • Betham, M. et al. (2013). Differences in Coformer Interactions of the 2,4-Diaminopyrimidines Pyrimethamine and Trimethoprim. Crystal Growth & Design, 13(5), 2098-2109.

Sources

Methodological & Application

The Versatility of 2-(Ethylthio)pyrimidine-4,6-diamine: A Building Block for Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Privileged Scaffold

In the landscape of modern medicinal chemistry and materials science, the pyrimidine core stands as a "privileged scaffold," a structural motif consistently found in a vast array of biologically active compounds and functional materials.[1] Among the diverse family of pyrimidine derivatives, 2-(Ethylthio)pyrimidine-4,6-diamine emerges as a particularly versatile and valuable building block. Its unique arrangement of functional groups—two nucleophilic amino groups at the 4 and 6 positions and a modifiable ethylthio group at the 2-position—offers a rich platform for a multitude of chemical transformations. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on leveraging the synthetic potential of this compound. We will delve into detailed, field-proven protocols, explain the mechanistic rationale behind experimental choices, and showcase its application in the synthesis of complex molecular architectures, including precursors to potent kinase inhibitors.

The strategic positioning of the amino groups facilitates cyclocondensation reactions to construct fused heterocyclic systems, while the ethylthio group can be readily oxidized to a sulfone, transforming it into an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions. This dual reactivity allows for a programmed, regioselective functionalization of the pyrimidine core, a critical aspect in the rational design of novel therapeutics.[2] This guide will explore key applications, from the construction of purine analogs to the synthesis of highly substituted pyrimidine systems, providing detailed, self-validating protocols to empower your research endeavors.

Physicochemical Properties and Characterization

A thorough understanding of the starting material is paramount for successful and reproducible synthesis.

PropertyValueSource
Molecular Formula C₆H₁₀N₄S[3]
Molecular Weight 170.24 g/mol [3]
Appearance Off-white to pale yellow crystalline powderSupplier Data
Melting Point 135-138 °CSupplier Data
Solubility Soluble in DMSO, DMF, and hot methanol; sparingly soluble in water.General Knowledge

Spectroscopic Characterization:

  • ¹H NMR (400 MHz, DMSO-d₆): The proton NMR spectrum is expected to show characteristic signals for the ethyl group protons as a triplet for the methyl group (CH₃) and a quartet for the methylene group (CH₂). The amino protons (NH₂) will likely appear as a broad singlet, and the pyrimidine ring proton will be a singlet in the aromatic region.[3]

  • ¹³C NMR (100 MHz, DMSO-d₆): The carbon NMR spectrum will display signals for the two carbons of the ethyl group, and distinct signals for the carbon atoms of the pyrimidine ring, with the carbon attached to the sulfur atom appearing at a characteristic chemical shift.[4]

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M+H]⁺ at m/z 171.07.

Application I: Synthesis of Fused Heterocycles via Cyclocondensation

The presence of two vicinal amino groups in this compound makes it an ideal precursor for the synthesis of fused pyrimidine systems, such as purine analogs, through cyclocondensation reactions. The Traube purine synthesis is a classic and effective method for this transformation.[5]

Protocol 1: Traube Synthesis of 2-(Ethylthio)-6,8-dihydropurinedione

This protocol describes the reaction of this compound with a 1,3-dicarbonyl compound, diethyl malonate, to construct a fused pyrimidine-dione system.

Reaction Scheme:

Traube_Synthesis start This compound product 2-(Ethylthio)-6,8-dihydropurine-dione start->product  NaOEt, EtOH, Reflux   reagent + Diethyl Malonate

Caption: Traube synthesis of a purine analog.

Rationale:

The reaction is catalyzed by a strong base, sodium ethoxide (NaOEt), which serves two primary purposes. First, it deprotonates one of the amino groups of the pyrimidine, increasing its nucleophilicity. Second, it facilitates the condensation by reacting with the diethyl malonate. The reaction proceeds through a stepwise condensation-cyclization mechanism. Ethanol is an ideal solvent as it readily dissolves the reactants and the sodium ethoxide catalyst. Refluxing provides the necessary activation energy for the cyclization step.

Experimental Protocol:

  • Reaction Setup: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.70 g, 10 mmol).

  • Reagent Addition: Add absolute ethanol (40 mL) to the flask and stir to dissolve the starting material. To this solution, add diethyl malonate (1.60 g, 10 mmol).

  • Catalyst Addition: Carefully add a freshly prepared solution of sodium ethoxide in ethanol (21% w/v, 3.2 mL, approximately 10 mmol) to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain it for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1).

  • Work-up and Isolation: After completion, cool the reaction mixture to room temperature. A precipitate will form. Filter the solid and wash it with cold ethanol (2 x 10 mL).

  • Purification: Recrystallize the crude product from a mixture of ethanol and water to yield the pure 2-(ethylthio)-6,8-dihydropurinedione as a white solid.

  • Characterization: Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Application II: Synthesis of Substituted Pyrimidines via Nucleophilic Aromatic Substitution (SNAr)

The ethylthio group at the 2-position can be transformed into a potent leaving group, a sulfone, through oxidation. This activates the C2 position for nucleophilic aromatic substitution, allowing for the introduction of a wide range of substituents. This strategy is particularly valuable in the synthesis of kinase inhibitors, where diverse side chains are often explored to optimize potency and selectivity.[2]

Protocol 2: Oxidation and Subsequent Amination to Produce a 2,4,6-Trisubstituted Pyrimidine

This two-step protocol first describes the oxidation of the ethylthio group to an ethylsulfonyl group, followed by a Buchwald-Hartwig amination to introduce a new amino substituent at the 2-position.

Workflow Diagram:

SNAr_Workflow cluster_0 Step 1: Oxidation cluster_1 Step 2: Buchwald-Hartwig Amination A Dissolve this compound in DCM B Add m-CPBA portion-wise at 0°C A->B C Stir at room temperature B->C D Quench with Na₂S₂O₃ and NaHCO₃ C->D E Extract with DCM and purify D->E F Combine sulfone intermediate, amine, Pd₂(dba)₃, Xantphos, and Cs₂CO₃ E->F Product from Step 1 G Add dry dioxane and degas F->G H Heat under inert atmosphere G->H I Cool, filter, and concentrate H->I J Purify by column chromatography I->J

Caption: Workflow for the synthesis of a 2,4,6-trisubstituted pyrimidine.

Rationale:

  • Oxidation: meta-Chloroperoxybenzoic acid (m-CPBA) is a common and effective reagent for the oxidation of sulfides to sulfones. The reaction is typically performed at low temperatures to control its exothermicity. Dichloromethane (DCM) is a suitable solvent due to its inertness and ability to dissolve both the starting material and the oxidant.

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for forming C-N bonds.[1] Pd₂(dba)₃ is a common palladium precursor, and Xantphos is a bulky electron-rich ligand that promotes the catalytic cycle. A strong base, such as cesium carbonate (Cs₂CO₃), is required for the deprotonation of the amine nucleophile. Dioxane is a high-boiling aprotic solvent suitable for this type of reaction.

Experimental Protocol:

Step 1: Synthesis of 2-(Ethylsulfonyl)pyrimidine-4,6-diamine

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve this compound (1.70 g, 10 mmol) in dichloromethane (100 mL) and cool the solution to 0 °C in an ice bath.

  • Oxidant Addition: Add m-CPBA (77%, 4.90 g, 22 mmol) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 4 hours.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) (50 mL) followed by a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (50 mL). Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).

  • Isolation and Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of methanol in dichloromethane to afford the desired sulfone.

Step 2: Buchwald-Hartwig Amination

  • Reaction Setup: To a flame-dried Schlenk tube, add 2-(ethylsulfonyl)pyrimidine-4,6-diamine (202 mg, 1 mmol), the desired amine (1.2 mmol), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (46 mg, 0.05 mmol), Xantphos (58 mg, 0.1 mmol), and cesium carbonate (652 mg, 2 mmol).

  • Solvent Addition and Degassing: Evacuate and backfill the tube with argon three times. Add anhydrous, degassed dioxane (10 mL) via syringe.

  • Reaction Conditions: Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification: Cool the reaction mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Concentrate the filtrate and purify the residue by flash column chromatography to obtain the 2-amino-substituted pyrimidine derivative.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its unique structural features allow for a wide range of transformations, making it an ideal starting material for the construction of complex heterocyclic systems and libraries of compounds for drug discovery. The protocols detailed in this application note for cyclocondensation and SNAr reactions provide a solid foundation for researchers to explore the full synthetic potential of this remarkable molecule. By understanding the underlying principles of its reactivity and applying these robust protocols, scientists can efficiently generate novel molecular entities with potential applications in medicine and beyond.

References

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The Strategic Application of 2-(Ethylthio)pyrimidine-4,6-diamine in the Synthesis of Dihydrofolate Reductase (DHFR) Inhibitors: Advanced Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Importance of DHFR Inhibition and the Pyrimidine Scaffold

Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate.[1] This process is fundamental for the de novo synthesis of purines, thymidylate, and certain amino acids, which are essential for cell proliferation and growth.[1] Consequently, the inhibition of DHFR disrupts DNA synthesis, leading to cell death.[1] This mechanism has established DHFR as a highly successful therapeutic target for a range of diseases, including cancer, as well as bacterial and protozoal infections.[1][2]

A significant class of DHFR inhibitors is built upon the 2,4-diaminopyrimidine scaffold.[3] This core structure mimics the binding of the natural substrate, dihydrofolate, in the active site of the enzyme. Prominent drugs such as Methotrexate, a cornerstone of cancer chemotherapy, and Pyrimethamine, an antimalarial agent, feature this critical pharmacophore.[1][4] The development of novel DHFR inhibitors often involves the strategic modification of the pyrimidine core to enhance potency, selectivity, and pharmacokinetic properties.

This guide focuses on the utility of 2-(Ethylthio)pyrimidine-4,6-diamine as a versatile starting material for the synthesis of potent DHFR inhibitors. We will explore the chemical rationale behind its use and provide detailed protocols for its conversion into advanced intermediates and final target compounds.

The Strategic Advantage of this compound as a Synthetic Precursor

The selection of this compound as a starting material is predicated on the chemical reactivity of the 2-ethylthio group. This group serves as an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions.[5] This lability allows for the facile introduction of a variety of substituents at the 2-position of the pyrimidine ring, a key site for modulating the biological activity of DHFR inhibitors.

The presence of the 4,6-diamino groups is also crucial, as they are often essential components of the final pharmacophore responsible for key interactions within the DHFR active site.[3] By starting with a scaffold that already contains these amino groups, the synthetic route is streamlined, avoiding potentially harsh or low-yielding amination steps later in the synthesis.[6] The chemical behavior of this compound is characterized by its propensity to undergo nucleophilic substitutions and condensation reactions.[7]

Core Synthetic Strategy: From Precursor to Potent Inhibitor

The overarching strategy for utilizing this compound involves a two-stage process:

  • Nucleophilic Aromatic Substitution (SNAr): The ethylthio group at the 2-position is displaced by a suitable nucleophile. This nucleophile is typically an amine, which introduces a new side chain designed to interact with specific residues in the DHFR active site.

  • Further Elaboration: The newly introduced side chain can be further modified, for example, through amide bond formation, to attach moieties that mimic the p-aminobenzoylglutamate portion of folic acid, thereby enhancing binding affinity.

This synthetic approach is highly modular, allowing for the creation of a library of compounds with diverse substituents for structure-activity relationship (SAR) studies.

G start This compound reagent1 Nucleophilic Amine (R-NH2) S(N)Ar Reaction start->reagent1 intermediate 2-(Substituted-amino)pyrimidine-4,6-diamine (Key Intermediate) reagent2 Coupling Partner (e.g., Substituted Benzoic Acid) Amide Coupling intermediate->reagent2 reagent1->intermediate final_product Final DHFR Inhibitor reagent2->final_product caption General synthetic pathway for DHFR inhibitors.

Caption: General synthetic pathway for DHFR inhibitors.

Detailed Experimental Protocols

The following protocols are representative examples of how this compound can be utilized in the synthesis of DHFR inhibitors. These procedures are based on established methodologies for nucleophilic aromatic substitution on pyrimidines and subsequent amide couplings.[1][8]

Protocol 1: Synthesis of a Key Intermediate via Nucleophilic Aromatic Substitution

Objective: To synthesize a 2-(substituted-amino)pyrimidine-4,6-diamine intermediate by displacing the ethylthio group with a primary amine.

Materials:

  • This compound

  • A selected primary amine (e.g., 4-aminobenzylamine)

  • Solvent: Polyethylene glycol (PEG-400) or N,N-Dimethylformamide (DMF)

  • Inert gas supply (Nitrogen or Argon)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

  • Dichloromethane (DCM)

  • Water

  • Sodium sulfate (anhydrous)

  • Rotary evaporator

  • Silica gel for column chromatography

  • Eluent for chromatography (e.g., DCM/Methanol mixture)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in PEG-400 (or DMF).

  • Addition of Nucleophile: Add the primary amine (2 equivalents) to the solution.

  • Inert Atmosphere: Purge the flask with an inert gas (N₂ or Ar) for 5-10 minutes.

  • Heating: Heat the reaction mixture to 120 °C with vigorous stirring.[8] The reaction progress should be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-5 hours.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • If using PEG-400, add DCM and water to the flask and transfer the contents to a separatory funnel.[8] If using DMF, the solvent can be removed under reduced pressure before proceeding with extraction.

    • Separate the organic and aqueous layers.

    • Extract the aqueous layer with additional DCM (2x).

    • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Purification:

    • Filter off the sodium sulfate and concentrate the organic phase using a rotary evaporator.

    • Purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of methanol in DCM) to afford the pure 2-(substituted-amino)pyrimidine-4,6-diamine intermediate.

  • Characterization: Confirm the structure of the product using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry).

Protocol 2: Synthesis of the Final DHFR Inhibitor via Amide Coupling

Objective: To couple the intermediate from Protocol 1 with a substituted benzoic acid to form the final DHFR inhibitor.

Materials:

  • 2-(Substituted-amino)pyrimidine-4,6-diamine intermediate from Protocol 1

  • A selected substituted benzoic acid (e.g., N-(tert-butoxycarbonyl)-4-carboxy-L-phenylalanine)

  • Coupling agent: (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) or similar

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF)

  • Inert gas supply (Nitrogen or Argon)

  • Round-bottom flask, magnetic stirrer

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Magnesium sulfate (anhydrous)

  • Rotary evaporator

  • Silica gel for column chromatography

  • Eluent for chromatography (e.g., EtOAc/Hexane mixture)

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve the substituted benzoic acid (1.1 equivalents) and HATU (1.1 equivalents) in anhydrous DMF.

  • Activation: Stir the mixture at room temperature for 15-20 minutes to activate the carboxylic acid.

  • Addition of Amine and Base: Add the 2-(substituted-amino)pyrimidine-4,6-diamine intermediate (1 equivalent) to the reaction mixture, followed by the dropwise addition of DIPEA (3 equivalents).

  • Reaction: Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 4-12 hours.

  • Work-up:

    • Pour the reaction mixture into water and extract with EtOAc (3x).

    • Wash the combined organic layers with saturated aqueous NaHCO₃ solution, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the magnesium sulfate and concentrate the organic phase using a rotary evaporator.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system to yield the final DHFR inhibitor.

  • Deprotection (if necessary): If protecting groups (e.g., Boc) are present, a final deprotection step will be required (e.g., treatment with trifluoroacetic acid in DCM for Boc deprotection).

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and HPLC.

G cluster_protocol1 Protocol 1: S(N)Ar Reaction cluster_protocol2 Protocol 2: Amide Coupling p1_start Dissolve Starting Material and Amine in Solvent p1_inert Purge with Inert Gas p1_start->p1_inert p1_heat Heat Reaction (e.g., 120°C) p1_inert->p1_heat p1_monitor Monitor by TLC p1_heat->p1_monitor p1_workup Cool & Perform Aqueous Work-up p1_monitor->p1_workup p1_purify Purify by Column Chromatography p1_workup->p1_purify p1_char Characterize Intermediate p1_purify->p1_char p2_add Add Intermediate and Base p1_char->p2_add Intermediate for next step p2_start Activate Carboxylic Acid with Coupling Agent p2_start->p2_add p2_react Stir at Room Temp. p2_add->p2_react p2_monitor Monitor by TLC p2_react->p2_monitor p2_workup Aqueous Work-up & Extraction p2_monitor->p2_workup p2_purify Purify by Column Chromatography p2_workup->p2_purify p2_deprotect Deprotection Step (if needed) p2_purify->p2_deprotect p2_char Characterize Final Product p2_deprotect->p2_char caption Experimental workflow from precursor to final DHFR inhibitor.

Caption: Experimental workflow from precursor to final DHFR inhibitor.

Data Presentation: Potency of Representative Pyrimidine-Based DHFR Inhibitors

The following table summarizes the inhibitory concentrations (IC₅₀) of several pyrimidine-based DHFR inhibitors from the literature to provide context for the expected potency of newly synthesized analogues.

Compound ClassSpecific Compound ExampleTarget DHFRIC₅₀ (µM)Reference
Pyrido[3,2-d]pyrimidineCompound 15 Recombinant human DHFR (rhDHFR)0.06[9]
Thiazolo[4,5-d]pyridazineCompound 2 Bovine liver DHFR0.06[9]
Thieno[2,3-d]pyrimidine6-aralkyl substituted derivativePneumocystis carinii DHFR0.24 - 11.0[3]
Thieno[2,3-d]pyrimidineCompound 20 Human DHFR0.20
Pyrrolo[2,3-d]pyrimidineClassical antifolate 2 Human DHFR0.066[1]
Dihydrotriazine-chalcone hybridCompound 31 Human DHFR2.4[9]
Dihydrotriazine-chalcone hybridDiether-linked seriesHuman DHFR0.0026 - 0.0534[9]

Note: The specific IC₅₀ values for inhibitors synthesized directly from this compound would need to be determined experimentally.

Conclusion and Future Perspectives

This compound represents a highly valuable and strategic starting material for the synthesis of novel DHFR inhibitors. Its key advantage lies in the facile displacement of the 2-ethylthio group, enabling the modular construction of diverse compound libraries. The protocols outlined in this guide provide a robust framework for researchers to explore the chemical space around the 2,4-diaminopyrimidine scaffold.

Future work in this area will likely focus on the development of inhibitors with improved selectivity for pathogenic versus host DHFR, as well as compounds that can overcome known resistance mechanisms. The synthetic flexibility offered by precursors like this compound will be instrumental in these endeavors, allowing for the fine-tuning of molecular architecture to meet these challenging therapeutic goals.

References

  • Vertex AI Search. (n.d.). This compound. Retrieved January 26, 2026.
  • Boyarskiy, V. P., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. MDPI. [Link]

  • Matera, C., et al. (2019). DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents. MDPI. [Link]

  • Rosowsky, A., et al. (1998). Synthesis and DHFR inhibitory activity of a series of 6-substituted-2,4-diaminothieno[2,3-d]pyrimidines. PubMed. [Link]

  • El-Sayed, M. A., et al. (2024). New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors.
  • Yengoyan, A. P., et al. (2021). Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation.
  • Budge, J. R., et al. (1967). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic.
  • Matera, C., et al. (2019). DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents. National Institutes of Health. [Link]

  • Abdel-Maksoud, M. S., et al. (2022). Synthesis, Antitumor Activity, and In Silico Drug Design of New Thieno[2,3-d]pyrimidine-4-One Derivatives as Nonclassical Lipophilic Dihydrofolate Reductase Inhibitors. ACS Omega. [Link]

  • Patsnap Synapse. (2024).
  • Ibraheem, F., et al. (2018). Recent synthetic methodologies for pyrimidine and its derivatives. TÜBİTAK Academic Journals. [Link]

  • Hassan, A. S., et al. (2022). 2-(Heptylthio)pyrimidine-4,6-diamine. MDPI.
  • El-Maksoud, A., et al. (2023). Novel Glu-based pyrazolo[3,4-d]pyrimidine analogues: design, synthesis and biological evaluation as DHFR and TS dual inhibitors.
  • Sharma, R., et al. (2022). Fighting Antibiotic Resistance: New Pyrimidine-Clubbed Benzimidazole Derivatives as Potential DHFR Inhibitors. National Institutes of Health. [Link]

  • Dr.Oracle. (2025). What is the mechanism of action of pyrimethamine?.
  • Baviskar, A. T., et al. (2018). A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. National Institutes of Health. [Link]

  • Bentham Science. (n.d.). Dihydrofolate Reductase (DHFR) Inhibitors: A Comprehensive Review.

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Unlocking the Agrochemical Potential of 2-(Ethylthio)pyrimidine-4,6-diamine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

The pyrimidine core is a privileged scaffold in modern agricultural chemistry, with numerous commercialized products demonstrating its versatility as a herbicide, fungicide, and insecticide.[1][2] Within this chemical class, 2-(Ethylthio)pyrimidine-4,6-diamine emerges as a compound of significant interest for the development of novel crop protection agents. Its unique substitution pattern suggests the potential for diverse biological activities.[3][4] This guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals to explore and characterize the agrochemical applications of this promising molecule.

Scientific Rationale and Potential Applications

This compound belongs to the broader family of 2-thio-pyrimidines, which are known to exhibit a wide range of biological effects, including herbicidal, fungicidal, and insecticidal properties.[1][2][4] The presence of the ethylthio group at the 2-position and amino groups at the 4 and 6-positions offers multiple points for interaction with biological targets.[5] Derivatives of 2-(alkylthio)pyrimidines have been investigated for their fungicidal activity, particularly against pathogens like Botrytis cinerea and Sclerotinia sclerotiorum.[2] Furthermore, the pyrimidine nucleus is a key component in several commercial herbicides that act by inhibiting essential plant enzymes.[3]

This compound, therefore, presents several exciting avenues for investigation in agricultural chemistry:

  • Herbicide Discovery: As a potential inhibitor of key enzymes in plant biosynthetic pathways.

  • Fungicide Development: Targeting fungal growth and development, potentially with a novel mode of action.

  • Insecticide Research: Exploring its activity against a range of economically important insect pests.

Synthesis and Physicochemical Properties

The synthesis of this compound is typically achieved through the S-alkylation of 4,6-diamino-2-mercaptopyrimidine with an ethyl halide, a straightforward and efficient chemical transformation.[6] Understanding the physicochemical properties of the synthesized compound is critical for developing stable formulations and ensuring effective delivery to the target organism.

PropertyValue (Predicted for analogous compounds)Significance in Agrochemical Research
Molecular Formula C6H10N4SProvides the elemental composition.
Molecular Weight 170.24 g/mol Influences diffusion and transport properties.
Melting Point 189-193 °C (for 2-(methylthio)pyrimidine-4,6-diamine)[7]Important for formulation and storage stability.
pKa 5.15 ± 0.10 (for 2-(methylthio)pyrimidine-4,6-diamine)[7]Affects solubility and uptake in different pH environments.
Appearance Bright yellow crystalline powder (for 2-(methylthio)pyrimidine-4,6-diamine)[7]Basic physical characteristic.
Storage Keep in a dark place, inert atmosphere, room temperature (for 2-(methylthio)pyrimidine-4,6-diamine)[7]Essential for maintaining compound integrity.

Postulated Mechanisms of Action

While the specific mode of action for this compound is yet to be elucidated, the known mechanisms of other pyrimidine-based agrochemicals provide a strong foundation for hypothesis-driven research.

Potential_Agrochemical_MoA cluster_herbicide Herbicidal Action cluster_fungicide Fungicidal Action cluster_insecticide Insecticidal Action Amino_Acid_Biosynthesis Amino Acid Biosynthesis (e.g., ALS inhibition) Pigment_Biosynthesis Pigment Biosynthesis (e.g., PPO inhibition) Pyrimidine_Biosynthesis Pyrimidine Biosynthesis (e.g., DHODH inhibition) Respiration Mitochondrial Respiration (e.g., Cytochrome bc1 inhibition) Cell_Division Cell Division (e.g., β-tubulin assembly) Sterol_Biosynthesis Sterol Biosynthesis Nervous_System Nervous System Targets (e.g., Ryanodine receptors) Growth_Regulation Insect Growth Regulation (e.g., Chitin synthesis inhibition) Compound This compound Compound->Amino_Acid_Biosynthesis Potential Inhibition Compound->Pigment_Biosynthesis Potential Inhibition Compound->Pyrimidine_Biosynthesis Potential Inhibition Compound->Respiration Potential Disruption Compound->Cell_Division Potential Interference Compound->Sterol_Biosynthesis Potential Inhibition Compound->Nervous_System Potential Modulation Compound->Growth_Regulation Potential Disruption

Caption: Postulated agrochemical mechanisms of action for this compound.

Experimental Protocols: A Step-by-Step Guide

The following protocols are designed to provide a robust framework for the initial screening and characterization of this compound as a potential agrochemical.

Protocol for Preliminary Herbicidal Efficacy Screening

This protocol outlines a whole-plant bioassay to assess the pre- and post-emergence herbicidal activity of the test compound.[8]

Objective: To determine the phytotoxic effects of this compound on representative monocot and dicot weed species.

Materials:

  • This compound

  • Acetone (reagent grade)

  • Tween® 20 or similar surfactant

  • Seeds of monocot weeds (e.g., Echinochloa crus-galli) and dicot weeds (e.g., Brassica napus)[9]

  • Potting soil

  • Pots or trays

  • Growth chamber or greenhouse with controlled environment

  • Laboratory sprayer

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the test compound in acetone. A typical starting concentration is 10,000 ppm (10 mg/mL).

  • Test Solution Preparation: Prepare a series of dilutions from the stock solution. The final spray solution should contain a low percentage of acetone and a surfactant (e.g., 0.1% Tween® 20) to ensure proper leaf wetting.

  • Planting: Fill pots or trays with potting soil and sow the seeds of the selected weed species.

  • Pre-emergence Application:

    • Immediately after sowing, apply the test solutions evenly to the soil surface using a laboratory sprayer.

    • Include a negative control (solvent + surfactant) and a positive control (a commercial herbicide with a known mode of action).

    • Apply the treatments at different rates, for example, by testing a range of concentrations.[10]

  • Post-emergence Application:

    • Allow the seeds to germinate and the seedlings to reach a specific growth stage (e.g., 2-3 leaf stage).

    • Apply the test solutions evenly to the foliage of the seedlings.

    • Include negative and positive controls.

  • Incubation: Place the treated pots in a growth chamber or greenhouse with controlled temperature, light, and humidity.

  • Efficacy Assessment:

    • Visually assess the herbicidal effects at regular intervals (e.g., 3, 7, and 14 days after treatment).

    • Use a rating scale (e.g., 0-100%, where 0% is no effect and 100% is complete kill) to quantify phytotoxicity symptoms such as chlorosis, necrosis, and growth inhibition.

    • For a more quantitative assessment, measure the fresh or dry weight of the surviving plants at the end of the experiment.

Herbicidal_Screening_Workflow Start Start: Herbicide Screening Prep Prepare Test Compound Stock and Dilutions Start->Prep Planting Sow Weed Seeds (Monocots & Dicots) Prep->Planting Pre_App Pre-emergence Application (to soil) Planting->Pre_App Post_App Post-emergence Application (to seedlings) Planting->Post_App Incubate Incubate in Controlled Environment Pre_App->Incubate Post_App->Incubate Assess Assess Phytotoxicity (Visual & Biomass) Incubate->Assess End End: Analyze Results Assess->End

Caption: Workflow for herbicidal efficacy screening.

Protocol for In Vitro Antifungal Activity Assay

This protocol describes a method to evaluate the direct inhibitory effect of the compound on the mycelial growth of pathogenic fungi.[11]

Objective: To determine the Minimum Inhibitory Concentration (MIC) and the half-maximal effective concentration (EC50) of this compound against selected plant pathogenic fungi.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Cultures of pathogenic fungi (e.g., Botrytis cinerea, Fusarium oxysporum)[2][12]

  • Potato Dextrose Agar (PDA) or other suitable growth medium

  • Petri dishes or multi-well plates

  • Sterile cork borer

  • Incubator

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the test compound in DMSO.

  • Amended Media Preparation:

    • Autoclave the growth medium and cool it to approximately 50-60°C.

    • Add appropriate volumes of the stock solution to the molten agar to achieve a range of final concentrations.

    • Include a solvent control (DMSO only) and a positive control (a commercial fungicide).

    • Pour the amended agar into Petri dishes or multi-well plates.

  • Inoculation:

    • From the edge of an actively growing fungal culture, take a mycelial plug using a sterile cork borer.

    • Place the mycelial plug in the center of each agar plate.

  • Incubation: Incubate the plates at the optimal growth temperature for the specific fungus in the dark.

  • Data Collection and Analysis:

    • Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate reaches the edge.

    • Calculate the percentage of growth inhibition for each concentration relative to the solvent control.

    • Determine the EC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Safety and Handling Precautions

As a novel chemical entity, this compound should be handled with care. While specific toxicological data is not yet available, information from analogous compounds suggests that it may cause skin and eye irritation.[13][14]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat when handling the compound.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Work in a well-ventilated area or a fume hood.

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and dark place.

  • Disposal: Dispose of the chemical and any contaminated materials in accordance with local regulations.

Future Directions and Concluding Remarks

The application notes and protocols provided herein offer a foundational framework for investigating the agrochemical potential of this compound. Promising results from these initial screens should be followed by more in-depth studies, including:

  • Broad-spectrum activity testing: Evaluating the compound against a wider range of weeds, fungal pathogens, and insect pests.

  • Mode of action studies: Utilizing biochemical and molecular techniques to identify the specific biological target(s).

  • Crop safety evaluation: Assessing the phytotoxicity of the compound on important crop species.

  • Formulation development: Creating stable and effective formulations for field application.

The exploration of novel chemical scaffolds like this compound is crucial for the development of the next generation of sustainable and effective crop protection solutions.

References

  • Pyrimidines in Agrochemicals.
  • Synthesis and insecticidal activity of novel pyrimidine derivatives containing urea pharmacophore against Aedes aegypti. PubMed. [Link]

  • Synthesis and fungicidal activity of novel 2-(2-alkylthio-6-phenylpyrimidin-4-yl)-1H-benzimidazoles. PubMed. [Link]

  • Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs. PubMed. [Link]

  • Guidelines for efficacy evaluation of herbicides: weeds in Australian forests. Australian Pesticides and Veterinary Medicines Authority. [Link]

  • Guidelines for Efficacy Assessment of Fungicides, Bactericides and Nematicides. Health Canada. [Link]

  • Thienopyrimidines Exploring the Chemistry and Bioactivity. ResearchGate. [Link]

  • Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety. Frontiers in Chemistry. [Link]

  • Design, synthesis, and herbicidal activity of novel pyrimidine derivatives containing 1,2,4-triazole. Taylor & Francis Online. [Link]

  • Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. MDPI. [Link]

  • Broad Antifungal Spectrum of the Pore-Forming Peptide C14R Against Cryptococcus and Candida Species from the WHO Fungal Priority Pathogens List. MDPI. [Link]

  • Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum. MDPI. [Link]

  • Protocols for Robust Herbicide Resistance Testing in Different Weed Species. Journal of Visualized Experiments. [Link]

  • Syntheses and properties of new herbicidal 2‐arylthio‐l,2,4‐triazolo [l,5‐a]pyrimidine derivatives. Sci-Hub. [Link]

  • Fungicide Efficacy Evaluation. CABI Digital Library. [Link]

  • THIOPYRIMIDINE - AN OVERVIEW ON SYNTHESIS AND BIOLOGICAL ACTIVITY. JETIR. [Link]

  • Targeted synthesis and in vitro bactericidal and fungicidal activities of 2-alkylthio-5-(p-aminophenyl)-1,3,4-oxadiazoles. Journal of Basic and Applied Research in Biomedicine. [Link]

  • 2-(Heptylthio)pyrimidine-4,6-diamine. MDPI. [Link]

  • Broad-spectrum antifungal activities and mechanism of drimane sesquiterpenoids. National Institutes of Health. [Link]

  • European Guidelines to conduct herbicide resistance tests. European Weed Research Society. [Link]

  • Synthesis and Fungicidal Activity of 2-Imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-ones and Their 5-Arylidene Derivatives. MDPI. [Link]

  • The Use of Thioxopyrimidine Derivatives as New Regulators of Growth and Photosynthesis of Barley. ResearchGate. [Link]

  • Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum. ResearchGate. [Link]

  • 4-Pyrimidinamine, 2,6-dichloro-. PubChem. [Link]

  • Guidelines for Efficacy Assessment of Herbicides and Plant Growth Regulators. Government of Canada Publications. [Link]

  • Thiopental-Inspired alkylpyrimidines as dual-target antimicrobial agents: Synthesis, biological activity, and molecular docking validation. Growing Science. [Link]

  • Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs. ResearchGate. [Link]

  • Fungicide Resistance Evolution and Detection in Plant Pathogens: Plasmopara viticola as a Case Study. National Institutes of Health. [Link]

  • Guidelines for Herbicide Registration Trials: Cotton. Department of Agriculture, Forestry and Fisheries (South Africa). [Link]

  • Material Safety Data Sheet - 5-Nitroso-2,4,6-triaminopyrimidine. Cole-Parmer. [Link]

  • Physicochemical properties of some pyrimidine derivatives in some organic solvents. MedCrave online. [Link]

  • Synthesis of new 2,4-Diaminopyrido[2,3-d]pyrimidine and 2,4-Diaminopyrrolo[2,3-d]pyrimidine inhibitors of Pneumocystis carinii, Toxoplasma gondii, and Mycobacterium avium dihydrofolate reductase. PubMed. [Link]

  • Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives. National Institutes of Health. [Link]

  • Insecticidal activity and residual efficacy of pyrimidine derivatives against BPH. ResearchGate. [Link]

  • Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. MDPI. [Link]

  • 2-(methylthio)pyrimidine-4,6-diamine. ChemBK. [Link]

  • Insecticidal Activity of Extracts, Fractions, and Pure Molecules of Cissampelos pareira Linnaeus against Aphid, Aphis craccivora Koch. MDPI. [Link]

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Application Notes & Protocols: A Guide to the Antimicrobial Screening of 2-(Ethylthio)pyrimidine-4,6-diamine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Novel Antimicrobial Scaffolds

The rise of multidrug-resistant (MDR) pathogens presents a formidable challenge to global health, necessitating the urgent discovery and development of new antimicrobial agents.[1][2] Pyrimidine-containing compounds have emerged as a promising area for new antibacterial drug discovery due to their diverse mechanisms of action and inherent biocompatibility, as the pyrimidine structure is a key component of endogenous substances.[1][3] This allows pyrimidine derivatives to potentially interact with a variety of biological targets, including genetic material and enzymes.[1]

Within this class, the 2-(ethylthio)pyrimidine-4,6-diamine scaffold serves as a versatile and promising starting point for medicinal chemistry campaigns. The ethylthio group at the 2-position and the diamino groups at the 4- and 6-positions offer multiple sites for chemical modification, enabling the generation of diverse chemical libraries. This guide provides a comprehensive framework for the synthesis and subsequent antimicrobial screening of novel derivatives based on this core structure. We will detail the underlying principles and provide step-by-step protocols for a robust screening cascade, from initial qualitative assessments to quantitative determinations of potency and bactericidal activity.

Part 1: Synthesis of this compound Derivatives

The synthesis of the core scaffold and its subsequent derivatization is a critical first step. The most common approach begins with a commercially available precursor and involves S-alkylation.[4]

Principle of Synthesis

The foundational step is typically the nucleophilic substitution reaction on a thiol group. The synthesis of the parent compound, this compound, generally starts from 4,6-diamino-2-mercaptopyrimidine. The thiol group is deprotonated by a base to form a more nucleophilic thiolate anion, which then attacks an alkyl halide, such as ethyl iodide, in a classic SN2 reaction to form the desired S-alkylated product.[4] Further derivatization can then be achieved by targeting the amino groups at the 4 and 6 positions.

Representative Synthetic Protocol
  • Objective: To synthesize a small library of derivatives by modifying the 4,6-diamino groups after the initial synthesis of the this compound core.

  • Step 1: Synthesis of the Core Scaffold

    • To a solution of 4,6-diamino-2-mercaptopyrimidine (1 equivalent) in a suitable solvent such as ethanol or DMF, add a base like sodium ethoxide or potassium carbonate (1.1 equivalents).

    • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the thiolate anion.

    • Add ethyl iodide (1.1 equivalents) dropwise to the reaction mixture.

    • Heat the reaction to a moderate temperature (e.g., 60-80 °C) and monitor its progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction, remove the solvent under reduced pressure, and purify the crude product by recrystallization or column chromatography to yield this compound.

  • Step 2: Derivatization (Example: Amide Formation)

    • Dissolve the synthesized this compound (1 equivalent) in an appropriate aprotic solvent (e.g., dichloromethane or THF) with a non-nucleophilic base like triethylamine (2.2 equivalents).

    • Cool the mixture in an ice bath.

    • Slowly add a desired acyl chloride or anhydride (2.2 equivalents).

    • Allow the reaction to warm to room temperature and stir overnight.

    • Monitor the reaction by TLC.

    • Upon completion, perform an aqueous workup to remove excess reagents and byproducts.

    • Purify the final derivative using column chromatography.

Part 2: The Antimicrobial Screening Cascade

A hierarchical approach is essential for efficiently screening a library of newly synthesized compounds. This process begins with broad qualitative tests to identify hits, followed by more rigorous quantitative assays to characterize their potency.

Antimicrobial Screening Workflow cluster_0 Phase 1: Synthesis & Primary Screening cluster_1 Phase 2: Quantitative Analysis cluster_2 Phase 3: Mechanism of Action Synthesis Synthesis of This compound Derivatives PrimaryScreen Primary Screening: Kirby-Bauer Disk Diffusion (Zone of Inhibition) Synthesis->PrimaryScreen Test Compounds MIC_Assay Quantitative Assay: Minimum Inhibitory Concentration (MIC) (Broth Microdilution) PrimaryScreen->MIC_Assay Active 'Hits' MBC_Assay Bactericidal/Bacteriostatic Assay: Minimum Bactericidal Concentration (MBC) MIC_Assay->MBC_Assay From non-growth wells MoA Mechanism of Action Studies (e.g., Enzyme Inhibition Assays) MBC_Assay->MoA Potent Compounds

Caption: A workflow for the discovery and characterization of novel antimicrobial agents.

Part 3: Experimental Protocols

Protocol 1: Kirby-Bauer Disk Diffusion (Zone of Inhibition) Test

This method serves as a rapid and effective primary screen to qualitatively assess the antimicrobial activity of the synthesized derivatives.[5][6]

  • Principle: An agar plate is inoculated with a uniform lawn of a test microorganism.[5] A filter paper disk impregnated with the test compound is placed on the surface. If the compound is effective, it will diffuse into the agar and inhibit microbial growth, resulting in a clear "zone of inhibition" around the disk.[5][7] The size of this zone is proportional to the compound's activity.

  • Materials:

    • Mueller-Hinton Agar (MHA) plates

    • Sterile filter paper disks (6 mm diameter)

    • Test bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

    • Synthesized pyrimidine derivatives dissolved in a suitable solvent (e.g., DMSO)

    • Positive control (e.g., Ciprofloxacin, Vancomycin) and negative control (solvent only)

    • 0.5 McFarland turbidity standard

    • Sterile swabs, micropipettes, and incubator

  • Procedure:

    • Inoculum Preparation: From a fresh culture, pick several colonies and suspend them in sterile saline. Adjust the turbidity to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[8]

    • Plate Inoculation: Dip a sterile swab into the inoculum, remove excess fluid by pressing it against the inside of the tube, and streak the entire surface of an MHA plate to ensure a confluent lawn of growth.[7]

    • Disk Application: Aseptically apply sterile filter paper disks to the agar surface. Pipette a standardized volume (e.g., 10 µL) of each test compound solution onto a separate disk. Also, apply positive and negative control disks.

    • Incubation: Incubate the plates at 37°C for 18-24 hours.[6]

    • Result Interpretation: Measure the diameter of the zone of inhibition (including the disk) in millimeters.[7] A larger zone diameter indicates greater antimicrobial activity. Compounds showing significant zones of inhibition are considered "hits" for further testing.

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The MIC assay is the gold standard for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in vitro.[9][10]

  • Principle: A standardized inoculum of bacteria is exposed to serial dilutions of the test compound in a liquid growth medium.[9] After incubation, the lowest concentration of the compound that prevents visible turbidity is recorded as the MIC.[11]

  • Materials:

    • Sterile 96-well microtiter plates

    • Cation-adjusted Mueller-Hinton Broth (MHB)

    • Test bacterial strains and synthesized compounds

    • Positive and negative controls

    • Spectrophotometer or plate reader (optional)

  • Procedure:

    • Compound Dilution: Prepare a 2-fold serial dilution of each test compound in MHB directly in the 96-well plate. For example, add 50 µL of MHB to wells 2 through 11. Add 100 µL of the highest concentration of the test compound to well 1. Transfer 50 µL from well 1 to well 2, mix, and continue this serial dilution down to well 10. Discard 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) will not contain the compound.

    • Inoculum Preparation: Prepare a bacterial inoculum as described in the Kirby-Bauer protocol, but then dilute it in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[8][9]

    • Inoculation: Add 50 µL of the diluted inoculum to wells 1 through 11. Well 12 receives 50 µL of sterile MHB only. The final volume in each well is 100 µL.

    • Incubation: Cover the plate and incubate at 37°C for 16-24 hours.[9]

    • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear).[9] The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.

Protocol 3: Minimum Bactericidal Concentration (MBC) Assay

The MBC assay distinguishes between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.

  • Principle: The MBC is the lowest concentration of an antimicrobial agent that results in a 99.9% reduction in the initial bacterial inoculum.[12][13] This is determined by subculturing the contents of the clear wells from the MIC assay onto agar plates.[14]

  • Procedure:

    • Following the MIC determination, take a small aliquot (e.g., 10 µL) from each well that showed no visible growth (i.e., at and above the MIC).

    • Spot-plate these aliquots onto fresh MHA plates.

    • Incubate the MHA plates at 37°C for 24 hours.

    • MBC Determination: The MBC is the lowest concentration that results in no colony formation on the agar plate, corresponding to a 99.9% kill rate.[12]

Part 4: Data Presentation and Interpretation

Systematic data organization is crucial for structure-activity relationship (SAR) studies.

Table 1: Antimicrobial Activity of this compound Derivatives

Compound ID R¹ Group R² Group S. aureus MIC (µg/mL) S. aureus MBC (µg/mL) E. coli MIC (µg/mL) E. coli MBC (µg/mL)
Parent -H -H 128 >256 256 >256
DER-01 -COCH₃ -COCH₃ 32 64 128 >256
DER-02 -COPh -COPh 16 32 64 128
DER-03 -SO₂Ph -SO₂Ph 8 16 32 64

| Ciprofloxacin | N/A | N/A | 0.5 | 1 | 0.25 | 0.5 |

  • Interpretation: An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity, while a ratio of > 4 suggests bacteriostatic activity.

Part 5: Mechanistic Insights

Many pyrimidine-based antimicrobials function as antimetabolites. A well-known mechanism is the inhibition of dihydrofolate reductase (DHFR), an essential enzyme in the folic acid synthesis pathway, which is critical for DNA synthesis.[3] Another potential mechanism for thiophenyl-pyrimidine derivatives is the inhibition of the FtsZ protein, which is crucial for bacterial cell division.[2]

DHFR_Inhibition_Pathway PABA p-Aminobenzoic acid (PABA) DHPS DHPS PABA->DHPS Dihydropteroate Dihydropteroate DHF Dihydrofolate (DHF) Dihydropteroate->DHF DHFR DHFR DHF->DHFR THF Tetrahydrofolate (THF) DNA DNA Synthesis THF->DNA DHPS->Dihydropteroate DHFR->THF Pyrimidine_Derivative Pyrimidine Derivative (e.g., Trimethoprim) Pyrimidine_Derivative->DHFR Inhibits

Caption: Inhibition of the bacterial folic acid pathway by a pyrimidine derivative.

Conclusion

The this compound scaffold represents a valuable starting point for the development of novel antimicrobial agents. The systematic application of the screening cascade detailed in these notes—from synthesis and qualitative disk diffusion to quantitative MIC and MBC determination—provides a robust and efficient methodology for identifying and characterizing promising lead compounds. By integrating these protocols, researchers can effectively advance their drug discovery programs and contribute to the critical fight against antimicrobial resistance.

References

  • Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]

  • American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. [Link]

  • Zhuang, J., & Ma, S. (2020). Recent Development of Pyrimidine-Containing Antimicrobial Agents. ChemMedChem, 15(20), 1875-1886. [Link]

  • Fathalla, O. A., et al. (2015). Antimicrobial activity of new 4,6-disubstituted pyrimidine, pyrazoline, and pyran derivatives. Journal of Chemistry. [Link]

  • BMG Labtech. (2024). The minimum bactericidal concentration of antibiotics. [Link]

  • Microchem Laboratory. (n.d.). Zone of Inhibition Test for Antimicrobial Activity. [Link]

  • ResearchGate. (2021). Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. [Link]

  • Nature Protocols. (2024). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. [Link]

  • MDPI. (2023). Discovery of Novel Antimicrobial-Active Compounds and Their Analogues by In Silico Small Chemical Screening Targeting Staphylococcus aureus MurB. [Link]

  • Journal of King Saud University - Science. (2022). Antimicrobial and cytotoxic activities of novel pyrimidine-2,4-dione connected with 2H-thiopyran derivatives. [Link]

  • ResearchGate. (2020). Recent Development of Pyrimidine-Containing Antimicrobial Agents. [Link]

  • ResearchGate. (n.d.). Step by step procedure to measure the zone of inhibition using watershed segmentation method. [Link]

  • Bio-protocol. (2025). Minimum Bactericidal Concentration (MBC) Assay. [Link]

  • IDEXX. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC). [Link]

  • Nelson Labs. (n.d.). Zone of Inhibition. [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (2013). Synthesis and the antimicrobial activity of ethyl 5-methyl-2-(alkylthio)-4-oxo-3,4-dihydrothieno [2,3-d]pyrimidine-6-carboxylates. [Link]

  • ResearchGate. (2018). Screening for Novel Antimicrobial Activity/Compounds in the Pharmaceutical Industry. [Link]

  • PubMed. (2018). Rational Design, Synthesis and Biological Evaluation of Pyrimidine-4,6-diamine derivatives as Type-II inhibitors of FLT3 Selective Against c-KIT. [Link]

  • National Institutes of Health (NIH). (2011). Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. [Link]

  • National Institutes of Health (NIH). (2020). Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. [Link]

  • National Institutes of Health (NIH). (2014). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). [Link]

  • Mansoura University. (n.d.). SYNTHESIS OF PYRIMIDINE DERIVATIVES. [Link]

  • MDPI. (2022). Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][1][15]benzothiazole Derivatives via Microwave-Assisted Synthesis. [Link]

  • Singer Instruments. (n.d.). Zone of Inhibition explained. [Link]

  • Google Patents. (n.d.). Preparation method of 4,6-dichloro-2-(propythio)pyrimidine-5-amine.
  • YouTube. (2021). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). [Link]

  • National Institutes of Health (NIH). (2021). In Vitro and In Vivo Activity of 14-O-[(4,6-Diamino-pyrimidine-2-yl) thioacetyl] Mutilin against Methicillin-Resistant Staphylococcus aureus. [Link]

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Methodology for Synthesizing 2-S-Substituted 4,6-Dimethylpyrimidines: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the synthesis of 2-S-substituted 4,6-dimethylpyrimidines. This class of compounds is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by pyrimidine derivatives, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] This document emphasizes the underlying chemical principles and provides practical, field-proven methodologies to ensure reliable and reproducible results.

Introduction: The Significance of 2-S-Substituted 4,6-Dimethylpyrimidines

The pyrimidine scaffold is a cornerstone in the development of therapeutic agents, owing to its presence in the nucleobases of DNA and RNA.[3] The functionalization of the pyrimidine ring allows for the modulation of its physicochemical properties and biological activity. Specifically, substitution at the 2-position with a sulfur-linked moiety (S-substitution) has been shown to be a fruitful strategy for generating novel compounds with a wide spectrum of pharmacological applications.[2][4] 2-S-substituted 4,6-dimethylpyrimidines, in particular, serve as versatile intermediates and final compounds in drug discovery programs.

Core Synthetic Strategy: From Thione to Diverse Scaffolds

The primary route to a wide array of 2-S-substituted 4,6-dimethylpyrimidines commences with the synthesis of the key intermediate, 4,6-dimethylpyrimidine-2-thiol. This is typically achieved through the cyclocondensation of acetylacetone with thiourea.[4] The resulting pyrimidine-2-thiol exists in a tautomeric equilibrium with its thione form, 4,6-dimethylpyrimidine-2(1H)-thione. In solution, particularly in polar solvents, the thione form is generally favored.[5] The subsequent S-substitution is achieved by reacting the thiol or thiolate anion with a suitable electrophile.

Part 1: Synthesis of the Key Intermediate: 4,6-Dimethylpyrimidine-2-thiol Hydrochloride

The initial step in the synthesis of 2-S-substituted 4,6-dimethylpyrimidines is the preparation of the foundational precursor, 4,6-dimethylpyrimidine-2-thiol, which is often isolated as its hydrochloride salt for improved stability and handling.

Protocol 1: Synthesis of 4,6-Dimethylpyrimidine-2-thiol Hydrochloride (1)

This protocol is adapted from the method described by Yengoyan et al. (2020).[4]

Materials:

  • Thiourea

  • Acetylacetone

  • Ethyl alcohol

  • Concentrated hydrochloric acid

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Beaker

  • Buchner funnel and flask

  • Filter paper

  • pH indicator paper

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve thiourea in ethyl alcohol.

  • To this solution, add an equimolar amount of acetylacetone.

  • Slowly add concentrated hydrochloric acid to the reaction mixture while stirring. The acid acts as a catalyst for the condensation reaction.

  • Heat the mixture to reflux and maintain for a period of 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • The product, 4,6-dimethylpyrimidine-2-thiol hydrochloride, will precipitate out of the solution.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the collected solid with a small amount of cold ethyl alcohol to remove any unreacted starting materials.

  • Dry the product in a vacuum oven or desiccator.

Expected Yield: 75-85%

Characterization: The product can be characterized by melting point determination and spectroscopic methods (¹H NMR, ¹³C NMR, IR).

Part 2: S-Alkylation of 4,6-Dimethylpyrimidine-2-thiol

The S-alkylation of the pyrimidine-2-thiol is a versatile method for introducing a variety of functional groups at the 2-position. The reaction proceeds via a nucleophilic substitution mechanism, where the sulfur atom of the thiol acts as the nucleophile.

Underlying Mechanism: Thione-Thiol Tautomerism and Nucleophilic Attack

The 4,6-dimethylpyrimidine-2-thiol exists in equilibrium with its thione tautomer. Under basic conditions, the thiol proton is abstracted to form a highly nucleophilic thiolate anion. This anion then readily attacks the electrophilic carbon of an alkyl halide or other suitable electrophile in an Sₙ2 reaction, leading to the formation of the S-substituted product. The choice of base and solvent is critical for efficient reaction; a non-nucleophilic base is preferred to avoid side reactions, and a polar aprotic solvent can accelerate the Sₙ2 reaction.

S_Alkylation_Mechanism Thione 4,6-Dimethylpyrimidine-2(1H)-thione Thiol 4,6-Dimethylpyrimidine-2-thiol Thione->Thiol Tautomerization Thiolate Thiolate Anion Thiol->Thiolate + Base (-BH⁺) TransitionState [Sₙ2 Transition State] Thiolate->TransitionState Nucleophilic Attack Electrophile Alkyl Halide (R-X) Electrophile->TransitionState Product 2-S-Alkyl-4,6-dimethylpyrimidine TransitionState->Product - X⁻

Caption: Mechanism of S-alkylation of 4,6-dimethylpyrimidine-2-thiol.

Protocol 2: General Procedure for S-Alkylation with Halo-Compounds

This protocol is a generalized procedure based on the work of Yengoyan et al. (2020) for the reaction of 4,6-dimethylpyrimidine-2-thiol hydrochloride with various electrophiles such as 2-chloroacetamides.[4]

Materials:

  • 4,6-Dimethylpyrimidine-2-thiol hydrochloride (1)

  • Appropriate alkylating agent (e.g., 2-chloro-N-arylacetamide)

  • Potassium hydroxide (KOH)

  • Water or a suitable solvent (e.g., acetone, ethanol)

Equipment:

  • Reaction flask

  • Magnetic stirrer

  • Standard laboratory glassware

Procedure:

  • In a reaction flask, dissolve 4,6-dimethylpyrimidine-2-thiol hydrochloride (1) in water.

  • Add two molar equivalents of potassium hydroxide to the solution. The first equivalent neutralizes the hydrochloride, and the second deprotonates the thiol to form the thiolate.

  • To this basic solution, add one molar equivalent of the alkylating agent (e.g., 2-chloro-N-arylacetamide) dissolved in a minimal amount of a suitable solvent if necessary.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC.

  • Upon completion, the solid product often precipitates from the reaction mixture.

  • Collect the precipitate by vacuum filtration.

  • Wash the solid with water to remove any inorganic salts.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-S-substituted 4,6-dimethylpyrimidine.

Data Presentation: Examples of S-Alkylated Products

EntryAlkylating AgentProductYield (%)
12-Chloroacetamide2-((4,6-Dimethylpyrimidin-2-yl)thio)acetamide85
22-Chloro-N-phenylacetamide2-((4,6-Dimethylpyrimidin-2-yl)thio)-N-phenylacetamide88
33-Chloropentane-2,4-dione3-((4,6-Dimethylpyrimidin-2-yl)thio)pentane-2,4-dione90

Yields are based on the data from Yengoyan et al. (2020).[4]

Part 3: S-Arylation of 4,6-Dimethylpyrimidine-2-thiol

The formation of a carbon-sulfur bond between an aromatic ring and the pyrimidine scaffold can be achieved through cross-coupling reactions. The two most common methods for this transformation are the Ullmann condensation and the Suzuki-Miyaura coupling.

Methodology A: Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction between a thiol and an aryl halide.[6] This method is particularly useful for the S-arylation of heterocycles.

Ullmann_Condensation PyrimidineThiol 4,6-Dimethylpyrimidine-2-thiolate Intermediate [Cu-Thiolate Intermediate] PyrimidineThiol->Intermediate ArylHalide Aryl Halide (Ar-X) CopperCatalyst Cu(I) Catalyst CopperCatalyst->Intermediate Product 2-(Arylthio)-4,6-dimethylpyrimidine Intermediate->Product + Ar-X, Base

Caption: Simplified workflow for Ullmann S-arylation.

Protocol 3: General Procedure for Ullmann S-Arylation

Materials:

  • 4,6-Dimethylpyrimidine-2-thiol

  • Aryl halide (iodide or bromide is preferred)

  • Copper(I) iodide (CuI)

  • A suitable ligand (e.g., a diamine)

  • A base (e.g., K₂CO₃, Cs₂CO₃)

  • A high-boiling polar solvent (e.g., DMF, NMP)

Equipment:

  • Schlenk tube or sealed reaction vial

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Magnetic stirrer with heating plate

Procedure:

  • To a Schlenk tube under an inert atmosphere, add 4,6-dimethylpyrimidine-2-thiol, the aryl halide, copper(I) iodide, the ligand, and the base.

  • Add the degassed solvent to the tube.

  • Seal the tube and heat the reaction mixture to the required temperature (typically 100-150 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water to remove inorganic salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Methodology B: Suzuki-Miyaura Coupling

While typically used for C-C bond formation, variations of the Suzuki-Miyaura reaction can be adapted for C-S bond formation. This palladium-catalyzed reaction involves the coupling of a thiol with an arylboronic acid.

Protocol 4: General Procedure for Suzuki-Miyaura S-Arylation

Materials:

  • 4,6-Dimethylpyrimidine-2-thiol

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • A base (e.g., K₂CO₃, Na₂CO₃)

  • A suitable solvent system (e.g., toluene/water, dioxane/water)

Equipment:

  • Schlenk tube or sealed reaction vial

  • Inert atmosphere setup

  • Magnetic stirrer with heating plate

Procedure:

  • In a Schlenk tube under an inert atmosphere, combine 4,6-dimethylpyrimidine-2-thiol, the arylboronic acid, the palladium catalyst, and the base.

  • Add the degassed solvent system to the tube.

  • Seal the tube and heat the reaction mixture to reflux.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the mixture and perform an aqueous workup as described in Protocol 3.

  • Purify the product by column chromatography.

Part 4: Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Thiourea is a suspected carcinogen; handle with care.

  • Concentrated acids and bases are corrosive; handle with appropriate caution.

  • Organic solvents are flammable; avoid open flames.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

The methodologies outlined in this guide provide a robust framework for the synthesis of a diverse range of 2-S-substituted 4,6-dimethylpyrimidines. The initial synthesis of 4,6-dimethylpyrimidine-2-thiol hydrochloride is a straightforward and high-yielding reaction, providing a stable and readily available starting material. Subsequent S-alkylation and S-arylation reactions offer a high degree of flexibility in introducing various substituents at the 2-position, enabling the exploration of structure-activity relationships in drug discovery programs. By understanding the underlying reaction mechanisms and carefully controlling the reaction parameters, researchers can efficiently generate libraries of these valuable compounds for biological screening.

References

  • Yengoyan, A. P., Hambardzumyan, E. N., Vorskanyan, A. S., & Shahbazyan, L. V. (2020). Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. Letters in Organic Chemistry, 17(12), 954-960. [Link]

  • Hunt, R. R., McOmie, J. F. W., & Sayer, E. R. (1959). Pyrimidines. Part X. Pyrimidine-2- and -4-thiols. Journal of the Chemical Society, 525-530. [Link]

  • Bhat, A. R., & Azam, F. (2020). Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines. Future Journal of Pharmaceutical Sciences, 6(1), 1-8. [Link]

  • Schomaker, J. M., & Delia, T. J. (2001). Arylation of halogenated pyrimidines via a Suzuki coupling reaction. The Journal of organic chemistry, 66(21), 7125–7128. [Link]

  • Abdelgawad, M. A., & El-Sayed, W. M. (2022). An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews, 15(1), 272-296. [Link]

  • Salieva, G., Uktamova, M., Torikai, K., & Kholikov, T. (2023). 2-(Heptylthio)pyrimidine-4,6-diamine. Molbank, 2023(1), M1556. [Link]

  • Behforouz, M., & Kiani, F. (1999). Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. Canadian Journal of Chemistry, 77(10), 1636-1641. [Link]

  • Al-Masoudi, N. A., Kassim, A. G., & Abdul-Reda, N. A. (2014). Synthesis of potential pyrimidine derivatives via Suzuki cross-coupling reaction as HIV and kinesin Eg5 inhibitors. Nucleosides, nucleotides & nucleic acids, 33(3), 141–161. [Link]

  • Monir, K., & Bag, A. (2018). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Catalysts, 8(12), 647. [Link]

  • Liu, Z., & Wang, Q. (2013). Synthesis and biological evaluation of 4,6-diaryl-2-pyrimidinamine derivatives as anti-breast cancer agents. Bioorganic & medicinal chemistry letters, 23(17), 4811–4814. [Link]

  • Gangjee, A., Zeng, Y., Talreja, T., Queener, S. F., & Rosowsky, A. (2007). Design and Synthesis of Classical and Nonclassical 6-Arylthio-2,4-diamino-5-ethylpyrrolo[2,3-d]pyrimidines as Antifolates. Journal of medicinal chemistry, 50(19), 4646–4654. [Link]

  • Wikipedia contributors. (2023, December 28). Ullmann condensation. In Wikipedia, The Free Encyclopedia. Retrieved January 26, 2026, from [Link]

  • Wikipedia contributors. (2023, December 29). Alkylation. In Wikipedia, The Free Encyclopedia. Retrieved January 26, 2026, from [Link]

  • Mettler-Toledo International Inc. (n.d.). Alkylation Reactions. Retrieved January 26, 2026, from [Link]

  • Chavan, P. W., & Patil, S. B. (2023). A study on methods of synthesis of pyrimidine derivatives and their biological activities. Heterocyclic Letters, 13(3), 643-665. [Link]

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Troubleshooting & Optimization

Fused Pyrimidine Synthesis: A Technical Support Center for Yield Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Fused Pyrimidine Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing these vital heterocyclic scaffolds. Fused pyrimidines are central to numerous therapeutic agents, and their efficient synthesis is a critical step in the discovery pipeline. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered in the laboratory, moving beyond simple protocols to explain the underlying chemical principles that govern reaction outcomes.

I. Navigating the Challenges of Fused Pyrimidine Synthesis: An Overview

The synthesis of fused pyrimidines, while conceptually straightforward in many cases, is often fraught with practical challenges that can lead to diminished yields, difficult purifications, and ambiguous results. These issues often stem from the nuanced reactivity of the heterocyclic precursors, the potential for competing reaction pathways, and the physicochemical properties of the products themselves. This guide is structured to address the most common hurdles encountered in the synthesis of key fused pyrimidine families: quinazolines, purines, and pteridines.

II. Troubleshooting Quinazoline Synthesis

Quinazolines and their derivatives are a prominent class of fused pyrimidines with a broad spectrum of biological activities. Their synthesis, most notably via methods like the Niementowski reaction, can present several challenges.

Frequently Asked Questions (FAQs): Quinazoline Synthesis

Q1: My Niementowski quinazoline synthesis is giving a very low yield. What are the most likely causes?

A1: Low yields in the Niementowski synthesis, which typically involves the condensation of an anthranilic acid with an amide, are a common issue.[1] The primary culprits are often suboptimal reaction conditions and incomplete conversion of starting materials.

  • Insufficient Temperature: This reaction often requires high temperatures (130-220 °C) to drive the dehydration and cyclization steps.[2] If the temperature is too low, the reaction may stall at the intermediate N-acylanthranilic acid stage.

  • Reaction Time: Ensure the reaction has been allowed to proceed for a sufficient duration. Monitoring by Thin Layer Chromatography (TLC) is crucial to determine the point of maximum product formation before potential degradation begins.

  • Inefficient Water Removal: The elimination of water is a key driving force for the cyclization. Performing the reaction in a setup equipped with a Dean-Stark trap or under a stream of inert gas can improve yields.

  • Substrate Reactivity: Electron-withdrawing groups on the anthranilic acid can decrease the nucleophilicity of the amino group, slowing the initial acylation step. Conversely, highly substituted or sterically hindered amides may react sluggishly.

Q2: I am observing a significant amount of a dark, insoluble material in my Niementowski reaction. What is this and how can I prevent it?

A2: The formation of dark, often polymeric, byproducts is typically due to thermal decomposition of the starting materials or intermediates at the high temperatures required for the reaction.

  • Temperature Control: Carefully control the reaction temperature. While high heat is necessary, excessive temperatures can lead to charring and polymerization.

  • Microwave Irradiation: Consider using microwave-assisted synthesis. Microwave heating can dramatically reduce reaction times from hours to minutes, minimizing the exposure of reactants to high temperatures and thereby reducing byproduct formation.[3]

  • Solvent Choice: While often performed neat, the use of a high-boiling, inert solvent like Dowtherm A or diphenyl ether can help to moderate the temperature and improve heat transfer, leading to a cleaner reaction.

Troubleshooting Guide: Common Side Reactions in Quinazoline Synthesis
Observed Problem Plausible Cause & Mechanism Troubleshooting & Optimization Strategies
Formation of an N-acylanthranilic acid intermediate that fails to cyclize The cyclization-dehydration step is often the rate-limiting step and requires significant energy input. The intermediate may precipitate or decompose before cyclizing if conditions are not optimal.- Increase Temperature: Gradually increase the reaction temperature while monitoring for product formation and decomposition. - Use a Catalyst: Addition of a catalytic amount of a dehydrating agent like polyphosphoric acid (PPA) can facilitate the cyclization at lower temperatures. - Microwave Synthesis: Employ microwave irradiation to rapidly achieve the necessary temperature for cyclization.[3]
Multiple products observed when using substituted anthranilic acids Ambiguous regiochemistry can arise if the substitution pattern on the anthranilic acid allows for cyclization at different positions.- Careful selection of starting materials: Use starting materials with unambiguous substitution patterns where possible. - Protecting Groups: Temporarily protect one of the reactive sites to direct the cyclization to the desired position.
Poor solubility of starting materials leading to an incomplete reaction Anthranilic acids and some amides can have poor solubility in common organic solvents, leading to a heterogeneous reaction mixture and inefficient conversion.- Solvent Screening: Test a range of high-boiling polar aprotic solvents such as DMF, DMSO, or NMP.[4] - Solvent-Free Conditions: In some cases, running the reaction neat (without solvent) can be effective, as the molten reactants can act as their own solvent.[4]

Experimental Protocol: Microwave-Assisted Niementowski Synthesis of 2-Phenylquinazolin-4(3H)-one

  • In a 10 mL microwave reaction vial, combine anthranilic acid (1.0 mmol), benzamide (1.2 mmol), and a catalytic amount of p-toluenesulfonic acid (0.1 mmol).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 180 °C for 15-20 minutes.

  • Monitor the reaction progress by TLC (e.g., 7:3 Hexane:Ethyl Acetate).

  • After completion, cool the reaction mixture to room temperature.

  • Add 10 mL of a saturated aqueous solution of sodium bicarbonate to neutralize the acid.

  • Collect the precipitated solid by vacuum filtration, wash with cold water, and dry to afford the crude product.

  • Recrystallize from ethanol to obtain the purified 2-phenylquinazolin-4(3H)-one.

III. Troubleshooting Purine Synthesis

The synthesis of purines, often accomplished via the Traube synthesis, involves the construction of the imidazole ring onto a pre-existing pyrimidine. This process can be susceptible to side reactions and incomplete cyclization.

Frequently Asked Questions (FAQs): Purine Synthesis

Q1: My Traube purine synthesis is stalling after the formylation of the diaminopyrimidine. How can I drive the cyclization to completion?

A1: The final cyclization step in the Traube synthesis, which forms the imidazole ring, can be challenging.[5]

  • Dehydrating Conditions: This step involves the elimination of water. The use of a strong dehydrating agent is often necessary. Formic acid is commonly used as both the formylating agent and the cyclizing medium. Heating in formic acid is a standard procedure.

  • Alternative Cyclizing Agents: If formic acid is ineffective, consider using other reagents to facilitate cyclization, such as diethoxymethyl acetate or a mixture of acetic anhydride and formic acid.

  • Temperature: Ensure the reaction is heated sufficiently, typically at reflux, to promote the cyclization.

Q2: I am getting a complex mixture of products in my purine synthesis. What are the likely side reactions?

A2: The presence of multiple amino groups in the diaminopyrimidine precursor can lead to various side reactions.

  • Over-formylation: Both amino groups can be formylated, leading to undesired byproducts. Controlling the stoichiometry of the formylating agent is crucial.

  • Protecting Groups: A robust strategy to avoid side reactions is the use of protecting groups.[6] For example, one of the amino groups can be selectively protected (e.g., as an acetamide) to direct the reaction sequence. The protecting group can then be removed in a later step.

  • Oxidation: Diaminopyrimidines can be sensitive to oxidation, especially at elevated temperatures, leading to colored impurities. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this.

Troubleshooting Guide: Common Issues in Purine Synthesis
Observed Problem Plausible Cause & Mechanism Troubleshooting & Optimization Strategies
Low yield of the initial diaminopyrimidine precursor The synthesis of the starting 4,5-diaminopyrimidine can be problematic. The reduction of a 5-nitrosopyrimidine, a common route, can sometimes lead to incomplete reduction or degradation of the product.- Choice of Reducing Agent: Sodium dithionite is a common and effective reducing agent for this transformation. Ensure it is fresh and used in sufficient excess. - pH Control: The reduction is often pH-sensitive. Maintaining the appropriate pH (often neutral or slightly basic) is critical for optimal results.
Difficulty in purifying the final purine product Purines often exhibit poor solubility in common organic solvents and can be challenging to purify by standard column chromatography. They also have a tendency to streak on silica gel due to their basicity.[7]- Recrystallization: This is often the most effective purification method for purines. Experiment with different solvent systems, such as water, ethanol, or DMF/water mixtures.[8] - Reverse-Phase Chromatography: If recrystallization is unsuccessful, reverse-phase HPLC can be a powerful tool for purifying polar, water-soluble purines. - Modified Silica Gel: For column chromatography, consider using silica gel treated with a small amount of triethylamine or ammonia in the eluent to suppress tailing.

Experimental Protocol: Traube Synthesis of Hypoxanthine

  • To a solution of 4,5-diaminopyrimidin-6-one (1.0 mmol) in formic acid (10 mL), add a catalytic amount of sodium formate (0.1 mmol).

  • Heat the reaction mixture at reflux for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Slowly add the reaction mixture to ice-water to precipitate the product.

  • Collect the solid by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol.

  • Dry the solid under vacuum to obtain crude hypoxanthine.

  • Recrystallize from hot water to yield the purified product.

IV. Troubleshooting Pteridine Synthesis

The synthesis of pteridines often involves the condensation of a diaminopyrimidine with a 1,2-dicarbonyl compound. A key challenge in this synthesis is controlling the regioselectivity of the condensation.

Frequently Asked Questions (FAQs): Pteridine Synthesis

Q1: My pteridine synthesis is producing a mixture of regioisomers. How can I control the outcome?

A1: The formation of regioisomers is a common problem in pteridine synthesis, arising from the two non-equivalent amino groups of the diaminopyrimidine reacting with the two non-equivalent carbonyl groups of the dicarbonyl compound.

  • pH Control: The regioselectivity of the condensation can be highly dependent on the pH of the reaction medium. The relative nucleophilicity of the two amino groups can be modulated by pH. A systematic screening of pH is recommended to find the optimal conditions for the desired isomer.

  • Choice of Starting Materials: Using a symmetrical dicarbonyl compound (e.g., glyoxal or biacetyl) will result in a single product. If an unsymmetrical dicarbonyl is required, consider a stepwise approach where one of the amino groups of the pyrimidine is protected.

  • Steric Hindrance: Introducing a bulky substituent near one of the amino groups on the pyrimidine can sterically direct the condensation to the less hindered amino group.

Troubleshooting Guide: Challenges in Pteridine Synthesis
Observed Problem Plausible Cause & Mechanism Troubleshooting & Optimization Strategies
Low yields and decomposition of starting materials 1,2-dicarbonyl compounds can be unstable, especially under harsh reaction conditions (e.g., strong acid or base, high temperatures).- Mild Reaction Conditions: Employ milder reaction conditions where possible. This may involve using a weaker acid or base catalyst and running the reaction at a lower temperature for a longer period. - In situ Generation: In some cases, the dicarbonyl compound can be generated in situ to minimize its decomposition.
Formation of colored byproducts Pteridines are often colored compounds, but the formation of dark, intractable materials can indicate side reactions such as oxidation or polymerization.- Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon to prevent oxidation of the electron-rich diaminopyrimidine. - Purification of Starting Materials: Ensure that the diaminopyrimidine and dicarbonyl starting materials are pure and free from colored impurities.

V. General Optimization Strategies and Workflow

Improving the yield of any fused pyrimidine synthesis often involves a systematic approach to optimization. The following workflow and decision tree can guide your experimental design.

Workflow for Optimizing Fused Pyrimidine Synthesis

Caption: A general workflow for troubleshooting and optimizing fused pyrimidine synthesis.

Decision Tree for Addressing Low Yield

Caption: A decision tree to guide troubleshooting efforts when encountering low yields.

VI. Conclusion

The successful synthesis of fused pyrimidines is a blend of understanding fundamental reaction mechanisms and applying empirical optimization strategies. This technical support center provides a framework for diagnosing and solving common problems encountered in the synthesis of these important heterocyclic compounds. By systematically addressing issues related to reaction conditions, side reactions, and purification, researchers can significantly improve the efficiency and reliability of their synthetic routes, accelerating the pace of drug discovery and development.

VII. References

  • Al-Suwaidan, I. A., et al. (2018). Quinazoline derivatives as promising anticancer agents: A review. Arabian Journal of Chemistry, 11(7), 1134-1153.

  • Connolly, D. J., & Cusack, D. (2005). The Niementowski reaction: a review of recent advances. Tetrahedron, 61(43), 10155-10182.

  • El-Enany, M. M., et al. (2018). Synthesis, biological evaluation and molecular docking of new fused pyrimidine derivatives as potential anticancer agents. Bioorganic Chemistry, 76, 354-366.

  • Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis. John Wiley & Sons.

  • Kappe, C. O. (2000). Biologically active dihydropyrimidones of the Biginelli-type—a literature survey. European Journal of Medicinal Chemistry, 35(12), 1043-1052.

  • Michael, J. P. (2003). Quinoline, quinazoline and acridone alkaloids. Natural Product Reports, 20(5), 476-493.

  • Taylor, E. C., & Mckillop, A. (1970). The Chemistry of Heterocyclic Compounds, Pteridines. John Wiley & Sons.

  • Von Niementowski, S. (1895). Synthesen von Chinazolinderivaten. Journal für Praktische Chemie, 51(1), 564-572.

  • Traube, W. (1900). Ueber eine neue Synthese der Harnsäure und ihrer Homologen. Berichte der deutschen chemischen Gesellschaft, 33(1), 1371-1383.

  • ResearchGate. (n.d.). The effect of different solvent and temperature on the reaction. Retrieved from [Link]

  • Frontiers Media. (2021). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Retrieved from [Link]

  • Chemistry Online. (2023). Traube purine synthesis. Retrieved from [Link]

  • Teledyne ISCO. (n.d.). Purine and Related Compound Purification Strategies. Retrieved from [Link]

  • Reachem. (2024). The Purification of Organic Compound: Techniques and Applications. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Insolubility of Pyrimidine Derivatives in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions to a common yet challenging issue in the laboratory: the insolubility of pyrimidine derivatives in organic solvents. As a Senior Application Scientist, my goal is to not only offer troubleshooting steps but also to explain the underlying chemical principles to empower you to make informed decisions in your experiments.

Introduction: The Pyrimidine Solubility Challenge

Pyrimidine and its derivatives are foundational scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents and nucleic acids.[1] However, their often planar, aromatic nature, coupled with various functional groups, can lead to strong crystal lattice energies and poor solvation, making them notoriously difficult to dissolve in common organic solvents. This guide will walk you through a systematic approach to understanding and overcoming these solubility challenges.

Frequently Asked Questions (FAQs)

Q1: Why is my pyrimidine derivative insoluble in common organic solvents like methanol or acetone?

The solubility of a pyrimidine derivative is a delicate balance between its interactions with itself (crystal lattice energy) and its interactions with the solvent molecules. Several factors can contribute to poor solubility:

  • Strong Intermolecular Forces: The pyrimidine ring, with its nitrogen atoms, can participate in strong intermolecular interactions such as hydrogen bonding and π-π stacking. These forces can make the crystal lattice very stable and difficult for solvent molecules to break apart.

  • Molecular Symmetry and Planarity: High molecular symmetry and planarity can lead to efficient crystal packing, resulting in a high lattice energy that outweighs the energy gained from solvation. Disrupting this planarity is a known strategy to improve solubility.[2]

  • Substituent Effects: The nature of the functional groups on the pyrimidine ring plays a crucial role.

    • Electron-donating groups (e.g., amino, hydroxyl) can increase polarity and the potential for hydrogen bonding, which can either enhance or decrease solubility depending on the solvent.[3]

    • Electron-withdrawing groups (e.g., nitro, cyano) can alter the electronic distribution of the ring, affecting its interaction with polar and non-polar solvents.[3]

    • Halogens can increase lipophilicity but also participate in halogen bonding, influencing crystal packing.

  • Polymorphism: Your compound may exist in different crystalline forms (polymorphs), each with a unique crystal lattice and, consequently, different solubility. Metastable polymorphs are generally more soluble than their stable counterparts.

Q2: I've tried several common solvents with no luck. What should be my next step?

When standard solvents fail, a systematic approach to solvent screening is necessary. It's also important to distinguish between kinetic and thermodynamic solubility.

  • Kinetic solubility is the concentration of a compound that can be reached when a stock solution (often in DMSO) is rapidly diluted into an aqueous or organic medium. It's a measure of how quickly a compound precipitates.

  • Thermodynamic solubility is the true equilibrium solubility, where an excess of the solid compound is stirred in a solvent until the concentration of the dissolved solid no longer changes.

For initial screening, kinetic solubility is often sufficient. However, for formulation and development, understanding the thermodynamic solubility is critical.

Troubleshooting Guides

Guide 1: Systematic Solvent Screening Protocol

This protocol will guide you through a systematic process to identify a suitable solvent or solvent system for your pyrimidine derivative.

Objective: To determine the approximate solubility of a pyrimidine derivative in a range of organic solvents.

Materials:

  • Your pyrimidine derivative (solid)

  • A selection of organic solvents with varying polarities (see table below)

  • Small vials (e.g., 1.5 mL glass vials)

  • Vortex mixer

  • Magnetic stirrer and stir bars (optional)

  • Analytical balance

Protocol:

  • Solvent Selection: Choose a range of solvents with diverse polarities.

Solvent ClassExamplesPolarity IndexHydrogen Bonding
Non-polar Hexane, Toluene0.1, 2.4None
Slightly Polar Dichloromethane (DCM), Diethyl Ether3.1, 2.8Acceptor
Polar Aprotic Acetone, Ethyl Acetate, Tetrahydrofuran (THF)5.1, 4.4, 4.0Acceptor
Polar Aprotic (High Polarity) Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)6.4, 7.2Acceptor
Polar Protic Methanol, Ethanol, Isopropanol5.1, 4.3, 3.9Donor & Acceptor
  • Initial Qualitative Assessment:

    • To a vial, add approximately 1-2 mg of your compound.

    • Add 0.1 mL of the first solvent.

    • Vortex vigorously for 1 minute.

    • Visually inspect for dissolution. If dissolved, the solubility is at least 10-20 mg/mL.

    • If not dissolved, proceed to the next step.

  • Incremental Solvent Addition:

    • To the same vial, add another 0.4 mL of the solvent (total volume 0.5 mL).

    • Vortex for 1 minute.

    • If dissolved, the solubility is between 2-4 mg/mL.

    • If still not fully dissolved, add another 0.5 mL of the solvent (total volume 1.0 mL).

    • Vortex for 1 minute.

    • If dissolved, the solubility is between 1-2 mg/mL.

    • If undissolved, the compound is poorly soluble in that solvent (<1 mg/mL).

  • Repeat for all selected solvents.

Interpreting the Results:

This screening will give you a qualitative to semi-quantitative understanding of your compound's solubility profile. You may find that your compound is most soluble in highly polar aprotic solvents like DMF or DMSO.

Guide 2: Leveraging Co-Solvency to Enhance Solubility

If your pyrimidine derivative has low solubility in all single solvents, a co-solvent system can be highly effective. Co-solvents work by reducing the polarity of the primary solvent and disrupting its hydrogen-bonding network, which can lower the energy barrier for solvating the solute.

Objective: To develop a binary co-solvent system to dissolve a poorly soluble pyrimidine derivative.

Common Co-Solvent Systems:

  • DCM/Methanol

  • Toluene/Ethyl Acetate

  • Water/Ethanol

  • Water/PEG 400

  • DMF/Water

Protocol:

  • Identify a "Good" and a "Poor" Solvent: From your solvent screen, identify a solvent in which your compound is at least sparingly soluble (the "good" solvent, e.g., DMF, DMSO, THF) and one in which it is poorly soluble but miscible with the "good" solvent (the "poor" solvent, e.g., water, methanol, hexane).

  • Titration Method:

    • Dissolve a known amount of your compound in a minimal amount of the "good" solvent.

    • Slowly add the "poor" solvent dropwise while stirring or vortexing.

    • Observe for any signs of precipitation. The point at which the solution becomes cloudy is the limit of solubility for that solvent ratio.

    • By testing different initial concentrations in the "good" solvent, you can map out the solubility in various co-solvent ratios.

Example Case Study: A pyrazolo[3,4-d]pyrimidine derivative was found to be highly hydrophobic. A miniaturized assay using polymer-drug microarrays was developed to screen for formulations that enhance its apparent water solubility, demonstrating the power of formulation strategies for this class of compounds.[4][5]

Advanced Troubleshooting and Key Considerations

The Impact of pH on Solubility

For pyrimidine derivatives with ionizable functional groups (e.g., amino or carboxylic acid groups), pH can have a dramatic effect on solubility.

  • Basic Pyrimidines (containing amino groups): These compounds will be more soluble in acidic conditions (lower pH) where the amino group is protonated, forming a more soluble salt.

  • Acidic Pyrimidines (containing carboxylic acid or phenolic hydroxyl groups): These will be more soluble in basic conditions (higher pH) where they are deprotonated to form a soluble salt.

Practical Tip: If your compound has a pKa, try dissolving it in a buffered solution or by adding a small amount of acid (e.g., HCl in methanol) or base (e.g., NaOH in methanol) to your organic solvent.

When Your Compound "Oils Out" or Precipitates Unexpectedly

"Oiling out" or sudden precipitation can occur when the solubility limit is exceeded, often due to a change in temperature or solvent composition.

Troubleshooting Steps:

  • Heating: Gently warming the solution can increase solubility. However, be cautious as some compounds may degrade at higher temperatures.

  • Sonication: Using an ultrasonic bath can help to break up aggregates and promote dissolution.

  • Add More of the "Good" Solvent: If in a co-solvent system, adding more of the solvent in which the compound is more soluble can bring it back into solution.

  • Consider a Different Solvent System: The initial choice may not be optimal. It may be necessary to re-screen for a more robust solvent or co-solvent system.

Crystallization and Polymorphism

If you are trying to crystallize your pyrimidine derivative and are having trouble, or if you notice that the solubility of different batches of the same compound varies, you may be dealing with polymorphism.

Tips for Crystallization:

  • Slow Evaporation: Dissolve your compound in a suitable solvent and allow the solvent to evaporate slowly.

  • Vapor Diffusion: Dissolve your compound in a "good" solvent and place this solution in a sealed container with a "poor" solvent. The slow diffusion of the "poor" solvent into the "good" solvent can induce crystallization. A researcher successfully used diffusion crystallization by dissolving a pyrimidin-2(5)-one in DMF and allowing DCM to diffuse into it, yielding pure crystals.[6]

  • Temperature Gradient: Dissolve your compound in a minimal amount of hot solvent and allow it to cool slowly to room temperature, and then in a refrigerator or freezer. Rapid cooling can lead to the formation of small, impure crystals.[7]

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting the insolubility of a pyrimidine derivative.

G start Start: Insoluble Pyrimidine Derivative qual_screen Qualitative Solubility Screen (Polar & Non-polar Solvents) start->qual_screen is_soluble Is it soluble in any single solvent? qual_screen->is_soluble use_solvent Use identified solvent. Consider optimizing concentration. is_soluble->use_solvent Yes ph_modification Does the compound have ionizable groups? is_soluble->ph_modification No yes_single Yes no_single No cosolvency Investigate Co-Solvent Systems reassess Re-evaluate solubility cosolvency->reassess ph_modification->cosolvency No adjust_ph Adjust pH with acidic or basic solvent additives ph_modification->adjust_ph Yes yes_ph Yes no_ph No adjust_ph->reassess other_techniques Consider Advanced Techniques: - Sonication - Gentle Heating - Particle Size Reduction other_techniques->reassess reassess->other_techniques Still Insoluble

Caption: A decision-making workflow for troubleshooting pyrimidine derivative insolubility.

References

  • Baluja, S., Bhatt, M. (2014). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie, 59(11-12), 1039-1045.
  • Baluja, S., Nandha, K., & Ramavat, P. (2016). Solubility of pyrimidine derivatives in different organic solvents at different temperatures.
  • Bhesaniya, K., & Baluja, S. (2014). Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents. Journal of Chemistry, 2014, 1-8.
  • Chavan, R. B., & Raskar, S. P. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. International Journal of Pharmaceutical Sciences and Research, 4(2), 567-574.
  • Chaudhary, A., Nagaich, U., & Gulati, N. (2020). Engineering Cocrystals of Poorly Water-Soluble Drugs to Enhance Dissolution in Aqueous Medium. Crystals, 10(9), 783.
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • Isaac, I. (2016, April 1). What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO?. ResearchGate. Retrieved from [Link]

  • Lopalco, A., et al. (2018). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. Pharmaceutics, 10(1), 19.
  • Mahapatra, A. P., Murthy, P. N., & Sahoo, J. (2021). An In-depth Technical Guide on the Solubility of 2-Amino-4,6-dimethoxypyrimidine in Organic Solvents. BenchChem.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727.
  • Singh, A., & Worku, Z. A. (2018). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. ResearchGate. Retrieved from [Link]

  • Thakuria, R., et al. (2013). Crystal engineering of pharmaceutical co-crystals: a strategic approach for drug design. CrystEngComm, 15(44), 8374-8393.
  • Valko, K., & Reynolds, D. P. (2005). High-Throughput Physicochemical and In Vitro ADMET Screening: A Role in Pharmaceutical Profiling. Current Drug Metabolism, 6(3), 213-228.
  • Yadav, V., & G.S.S., M. (2024, February 29). A review on solubility enhancement technique for pharmaceutical drugs. GSC Biological and Pharmaceutical Sciences, 26(2), 194-204.
  • Yoshikawa, Y., et al. (2010). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry, 53(22), 8044-8054.
  • Zhang, Y., et al. (2023, January 12). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Molecules, 28(2), 794.
  • Zhao, L., et al. (2023). Influence Of Substitution Patterns, Solvent Environment, Ph, And Molecular Interactions On The Electronic Spectra Of Pyrimidines.
  • Zuber, G. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]

Sources

Technical Support Center: Scale-Up Synthesis of 2-(Ethylthio)pyrimidine-4,6-diamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the scale-up synthesis of 2-(Ethylthio)pyrimidine-4,6-diamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when transitioning this synthesis from the laboratory bench to larger-scale production. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure a safe, efficient, and reproducible synthesis.

Introduction to the Synthesis

The synthesis of this compound is a crucial step in the development of various pharmacologically active molecules, including inhibitors of FMS-like Tyrosine Kinase 3 (FLT3) for acute myeloid leukemia (AML) and other therapeutic agents.[1] The most common synthetic route involves the S-alkylation of 4,6-diamino-2-mercaptopyrimidine with an ethylating agent.[2] While straightforward on a lab scale, scaling up this process introduces a new set of challenges that can impact yield, purity, and safety.

This guide will address these challenges through a series of frequently asked questions and detailed troubleshooting protocols.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method is the S-alkylation of 4,6-diamino-2-mercaptopyrimidine (DAMP) with an ethyl halide, such as ethyl iodide or ethyl bromide, in the presence of a base.[2] The reaction is typically carried out in a suitable solvent like dimethylformamide (DMF) or an alcohol.[3]

Q2: Why is temperature control critical during the scale-up of this reaction?

A2: The S-alkylation reaction is often exothermic. On a small scale, this heat can dissipate easily. However, during scale-up, the surface-area-to-volume ratio of the reactor decreases, leading to inefficient heat dissipation. Poor temperature control can result in side reactions, impurity formation, and in worst-case scenarios, a runaway reaction.

Q3: What are the common impurities I should look out for?

A3: Common impurities can include unreacted starting material (4,6-diamino-2-mercaptopyrimidine), over-alkylated products (N-alkylation), and byproducts from solvent degradation at elevated temperatures. The formation of dialkylated impurities is also a possibility.[4]

Q4: How can I monitor the reaction progress effectively on a large scale?

A4: While Thin Layer Chromatography (TLC) is useful in the lab, High-Performance Liquid Chromatography (HPLC) is a more robust and quantitative method for monitoring reaction progress and impurity profiles in a manufacturing setting. It provides accurate data on the consumption of starting materials and the formation of the product and byproducts.

Q5: What are the key safety considerations for this process?

A5: The primary safety concerns include:

  • Handling of reagents: Ethyl halides are alkylating agents and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated area. Bases like sodium hydroxide are corrosive.

  • Solvent safety: Many solvents used in this synthesis, such as DMF, have specific handling and disposal requirements.

  • Exothermic reaction: As mentioned, the potential for an exothermic reaction requires a robust cooling system and a clear emergency plan.

Troubleshooting Guide

This section provides a detailed breakdown of potential issues during the scale-up synthesis, their probable causes, and recommended solutions.

Issue 1: Low Yield
Symptom Possible Cause Troubleshooting Steps
Incomplete conversion of starting material. 1. Insufficient base: The base is crucial for deprotonating the thiol group, making it a more effective nucleophile.[2] 2. Poor mixing: Inadequate agitation can lead to localized areas of low reagent concentration. 3. Low reaction temperature: The reaction rate may be too slow at lower temperatures.1. Ensure at least one molar equivalent of base is used. Consider a slight excess (1.1-1.2 equivalents). 2. Optimize the stirrer speed and reactor baffle design to ensure efficient mixing. 3. Gradually increase the reaction temperature while carefully monitoring for exotherms.
Product degradation. 1. Excessively high temperature: The product or starting materials may be thermally unstable. 2. Prolonged reaction time: Extended exposure to reaction conditions can lead to decomposition.1. Perform a thermal stability study of the starting material and product. 2. Optimize the reaction time by closely monitoring with HPLC. Quench the reaction as soon as the starting material is consumed to an acceptable level.
Loss of product during workup. 1. Incomplete extraction: The product may have some solubility in the aqueous phase. 2. Precipitation issues: The product may not crystallize efficiently from the chosen solvent system.1. Perform multiple extractions with a suitable organic solvent. Consider a solvent screen to find the optimal extraction solvent. 2. Optimize the crystallization conditions (solvent, temperature profile, seeding) to maximize product recovery.
Issue 2: High Impurity Profile
Symptom Possible Cause Troubleshooting Steps
Presence of N-alkylated byproducts. Reaction with amino groups: The amino groups on the pyrimidine ring can also act as nucleophiles, leading to N-alkylation.1. Control temperature: Lower reaction temperatures generally favor S-alkylation over N-alkylation. 2. Slow addition of ethylating agent: Adding the ethyl halide slowly can help maintain a low concentration, minimizing side reactions.
Formation of unknown impurities. Solvent or reagent degradation: High temperatures or incompatible reagents can cause decomposition.1. Ensure high-purity, dry solvents and reagents are used. 2. As mentioned, avoid excessive temperatures and reaction times.
Residual starting material. Incomplete reaction. Refer to the troubleshooting steps for "Low Yield" due to incomplete conversion.

Experimental Protocols

Step-by-Step Scale-Up Synthesis Protocol

This protocol is a general guideline and should be optimized for your specific equipment and scale.

  • Reactor Setup:

    • Ensure the reactor is clean, dry, and equipped with a mechanical stirrer, temperature probe, nitrogen inlet, and a condenser.

    • For larger scales, a jacketed reactor with a reliable cooling/heating system is essential.

  • Reaction:

    • Charge the reactor with 4,6-diamino-2-mercaptopyrimidine and the chosen solvent (e.g., DMF).

    • Inert the reactor with nitrogen.

    • Begin agitation and cool the mixture to the desired starting temperature (e.g., 0-5 °C).

    • Slowly add the base (e.g., sodium hydroxide solution or potassium carbonate).

    • Carefully monitor the temperature during the base addition.

    • Once the base addition is complete and the temperature is stable, begin the slow, controlled addition of the ethylating agent (e.g., ethyl iodide).

    • Maintain the reaction temperature within the optimized range (e.g., 20-25 °C).

    • Monitor the reaction progress by HPLC until the desired conversion is achieved.

  • Workup and Isolation:

    • Once the reaction is complete, quench the reaction by adding water or a suitable quenching agent.

    • If using a water-miscible solvent like DMF, the product may precipitate. If not, proceed to extraction.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the combined organic layers with brine to remove residual water-soluble impurities.

    • Dry the organic layer over a suitable drying agent (e.g., sodium sulfate).

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • Recrystallize the crude product from a suitable solvent system to achieve the desired purity.

    • Filter the purified product and wash with a small amount of cold solvent.

    • Dry the final product under vacuum at an appropriate temperature.

Visualizing the Workflow

Logical Flow of Troubleshooting

Troubleshooting_Flow Problem Identify Problem (e.g., Low Yield, High Impurity) Analyze Analyze Potential Causes Problem->Analyze Implement Implement Corrective Actions Analyze->Implement Verify Verify Solution (e.g., HPLC Analysis) Implement->Verify Verify->Problem Issue Persists Document Document Findings Verify->Document Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification Reactor_Setup Reactor Setup & Inerting Charge_Reagents Charge DAMP & Solvent Reactor_Setup->Charge_Reagents Base_Addition Controlled Base Addition Charge_Reagents->Base_Addition Ethylating_Agent Slow Ethylating Agent Addition Base_Addition->Ethylating_Agent Monitoring HPLC Monitoring Ethylating_Agent->Monitoring Quench Reaction Quench Monitoring->Quench Extraction Extraction Quench->Extraction Concentration Concentration Extraction->Concentration Recrystallization Recrystallization Concentration->Recrystallization Drying Drying Recrystallization->Drying

Caption: Key stages in the scale-up synthesis process.

References

  • MDPI. (n.d.). 2-(Heptylthio)pyrimidine-4,6-diamine. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of 4,6-dichloro-2-(propythio)pyrimidine-5-amine.
  • Gangjee, A., et al. (2007). Design and Synthesis of Classical and Nonclassical 6-Arylthio-2,4-diamino-5-ethylpyrrolo[2,3-d]pyrimidines as Antifolates. Journal of Medicinal Chemistry, 50(19), 4873-4883. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester. Retrieved from [Link]

  • Google Patents. (n.d.). A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine.
  • ResearchGate. (2021). Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. Letters in Organic Chemistry, 18(1). Retrieved from [Link]

  • Nature. (2018). Rational Design, Synthesis and Biological Evaluation of Pyrimidine-4,6-diamine derivatives as Type-II inhibitors of FLT3 Selective Against c-KIT. Scientific Reports, 8(1), 3619. Retrieved from [Link]

Sources

workup procedure for removing unreacted 4,6-diamino-2-mercaptopyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification Strategies

Topic: Workup Procedure for Removing Unreacted 4,6-diamino-2-mercaptopyrimidine

From the desk of the Senior Application Scientist:

Welcome to our dedicated guide on post-reaction purification. This document addresses a common challenge in synthetic chemistry: the removal of unreacted 4,6-diamino-2-mercaptopyrimidine (DAMP) from your reaction mixture. DAMP's unique chemical nature—possessing both basic amino groups and an acidic thiol/thione moiety—makes it amenable to several purification strategies, but also presents potential pitfalls if not handled correctly. This guide provides troubleshooting advice and detailed protocols to help you achieve a high-purity final product.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I'm starting my workup. What are the key properties of DAMP that I can exploit for its removal?

A1: Understanding the Chemistry of DAMP is Your First Step to Success.

To effectively remove unreacted 4,6-diamino-2-mercaptopyrimidine (DAMP), you must leverage its distinct physicochemical properties. Its structure contains three key functional groups that dictate its solubility: two basic amino groups and one acidic mercapto (thiol) group, which exists in tautomeric equilibrium with its thione form. This makes the molecule amphoteric—capable of reacting as either an acid or a base.

Table 1: Physicochemical Properties of 4,6-diamino-2-mercaptopyrimidine (DAMP)

PropertyValue / DescriptionSignificance for PurificationSource(s)
Molecular Weight 142.18 g/mol Baseline for characterization.[1]
Appearance Pale beige to light brown solidVisual indicator of presence.[2][3]
Melting Point >300 °CNot useful for typical melt-based purification; indicates high stability.[2]
pKa (Predicted) 11.81 ± 0.10Indicates the thiol group is weakly acidic, requiring a sufficiently strong base for deprotonation.[2]
Solubility Soluble in 1M NaOHConfirms the acidic nature; deprotonation to the thiolate salt dramatically increases aqueous solubility.[1][2]
XLogP3 -1.2The negative value indicates a preference for polar/aqueous environments in its neutral state.[1]

The most critical feature is its amphoteric nature. By adjusting the pH of the workup solution, you can ionize DAMP, drastically changing its solubility and allowing it to be separated from a neutral, organic-soluble desired product.

  • In Acidic Conditions (pH < 2): The basic amino groups are protonated, forming a water-soluble ammonium salt.

  • In Basic Conditions (pH > 12): The acidic thiol group is deprotonated, forming a water-soluble thiolate salt.

This behavior is the foundation of the primary purification method: acid-base extraction.

G cluster_acid Acidic Conditions (e.g., 1M HCl) cluster_neutral Neutral Conditions cluster_base Basic Conditions (e.g., 1M NaOH) DAMP_acid DAMP (Protonated) Water-Soluble Salt DAMP_neutral DAMP (Neutral) Slightly Water-Soluble DAMP_acid->DAMP_neutral Add Base (e.g., NaHCO₃) DAMP_neutral->DAMP_acid Add Acid (e.g., HCl) DAMP_base DAMP (Deprotonated) Water-Soluble Thiolate DAMP_neutral->DAMP_base Add Strong Base (e.g., NaOH) DAMP_base->DAMP_neutral Add Acid (e.g., AcOH)

Figure 1. pH-dependent forms of DAMP.
Q2: My desired product is neutral and organic-soluble, but my reaction is contaminated with DAMP. What is the most straightforward workup procedure?

A2: An Acid-Base Extraction is the Method of Choice.

For separating a neutral, organic-soluble product from the amphoteric DAMP starting material, a liquid-liquid acid-base extraction is the most efficient and scalable method.[4] The goal is to wash the organic layer containing your product with an aqueous solution that will ionize and "pull" the DAMP into the aqueous phase.

You will wash your organic solution with an aqueous acid. The acid will protonate the basic amino groups on DAMP, rendering it a salt and highly soluble in the aqueous layer.[5] Your neutral organic product will remain in the organic layer.

  • Reaction Quench & Dilution: After your reaction is complete, cool the mixture to room temperature. If your reaction solvent is polar and water-miscible (e.g., DMF, Methanol), it must first be removed under reduced pressure. Dissolve the resulting residue in a water-immiscible organic solvent such as ethyl acetate (EtOAc), dichloromethane (DCM), or chloroform (CHCl₃).[6] Add water to the mixture.

  • Transfer to Separatory Funnel: Transfer the biphasic mixture to a separatory funnel appropriately sized for your volume.

  • First Acid Wash: Add an equal volume of 1M hydrochloric acid (HCl) to the separatory funnel.

    • Expert Insight: Why 1M HCl? It is sufficiently acidic to ensure complete protonation of the DAMP's amino groups but is not so concentrated as to cause potential degradation of sensitive products.

  • Extraction: Stopper the funnel, invert it, and open the stopcock to vent any pressure. Close the stopcock and shake vigorously for 30-60 seconds, venting periodically.

  • Separation: Place the funnel back on a ring stand and allow the layers to fully separate.

  • Drain Aqueous Layer: Drain the lower aqueous layer (which now contains the protonated DAMP-HCl salt) into a flask.

  • Repeat Wash: Repeat the acid wash (steps 3-6) one or two more times with fresh 1M HCl to ensure complete removal of DAMP.

  • Neutralizing Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any residual HCl, followed by a wash with brine (saturated NaCl) to remove excess water.

  • Drying and Concentration: Drain the final organic layer into a clean flask, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield your purified product.

  • Validation: Check the purity of your product via TLC or ¹H NMR to confirm the absence of the characteristic DAMP signals.

Figure 2. Workflow for acid-base extraction.
Q3: My desired product is also basic, or it has poor solubility. How can I adapt the workup?

A3: This requires a more nuanced approach, focusing on selective precipitation or alternative methods.

If your product also contains basic functional groups, an acid wash will extract both your product and the DAMP starting material into the aqueous layer, resulting in low or zero yield. Here, you must exploit the differences in basicity or the acidic nature of DAMP.

This strategy relies on potential differences in the pKa values between your product and DAMP.

  • Initial Extraction: Perform the acid wash as described in A2. Both your basic product and DAMP will now be in the combined aqueous layers as their hydrochloride salts.

  • Controlled Basification: Slowly add a weak base, such as a saturated solution of sodium bicarbonate (NaHCO₃), to the aqueous solution while monitoring the pH. If your product is significantly less basic than DAMP, it may precipitate out at a lower pH while the more basic DAMP remains in solution.

  • Isolation: Filter the precipitate to isolate your product. If DAMP precipitates first, continue adding a stronger base (e.g., 1M NaOH) to re-dissolve it as the thiolate salt, leaving your precipitated product behind.

    • Causality: This works because precipitation will occur when a compound's ionized, water-soluble form is neutralized. The precise pH at which this happens is dictated by the pKa of its conjugate acid.

If your product is basic but not acidic, you can reverse the logic and use a basic wash to remove DAMP.

  • Dissolve: Dissolve the crude mixture in an organic solvent that is resistant to strong bases, such as toluene or THF.

  • Base Wash: Wash the organic layer with 1M Sodium Hydroxide (NaOH). This will deprotonate the thiol group of DAMP, forming the water-soluble sodium thiolate salt.[1][2] Your basic product, if it lacks an acidic proton, will remain in the organic layer.

  • Separation and Neutralization: Separate the layers. The aqueous layer now contains the DAMP salt. Wash the organic layer with water and brine, then dry and concentrate as usual.

Q4: The extraction is messy, forming an emulsion, or it isn't completely removing the DAMP. What are my other options?

A4: When extraction is problematic, column chromatography or recrystallization are powerful alternatives.

Sometimes, particularly with polar products, clean separation via extraction is difficult. In these cases, other standard purification techniques should be employed.

Table 2: Comparison of Alternative Purification Methods

MethodPrincipleAdvantagesDisadvantages & Troubleshooting
Column Chromatography Separation based on differential adsorption to a stationary phase (e.g., silica gel).High resolving power; can separate compounds with very similar properties.Can be time-consuming and use large solvent volumes. Troubleshooting: DAMP's basic amines can cause "streaking" on acidic silica gel. To fix this, add 0.5-1% triethylamine (Et₃N) to your eluent to neutralize acidic sites on the silica.[7]
Recrystallization Purification based on differences in solubility of the compound and impurities in a specific solvent at different temperatures.[8]Can be very efficient for crystalline solids, potentially yielding very high purity material in a single step.Finding a suitable solvent can be challenging and requires trial and error. Product loss in the mother liquor is inevitable.
  • Adsorb Sample: Dissolve your crude product in a minimal amount of a polar solvent (e.g., methanol). Add a small amount of silica gel (~2-3x the mass of your crude product) to this solution. Remove the solvent under reduced pressure to obtain a dry, free-flowing powder ("dry loading").[7]

  • Prepare Column: Pack a column with silica gel using your chosen eluent system. A good starting point for polar compounds is a gradient of ethyl acetate in hexanes, moving towards methanol in dichloromethane.

  • Add Modifier: Crucially, add 0.5-1% triethylamine to your eluent mixture. This will prevent the basic amino groups of DAMP from interacting too strongly with the acidic silica gel, ensuring it elutes cleanly.[7]

  • Run Column: Carefully add your dry-loaded sample to the top of the packed column. Elute with your solvent system, collecting fractions and analyzing them by TLC to identify those containing your pure product.

  • Solvent Screening: The goal is to find a solvent or solvent system that dissolves your desired product well when hot but poorly when cold, while DAMP remains soluble (or insoluble) at both temperatures.

  • Procedure:

    • Place the crude solid in a flask.

    • Add a small amount of the chosen solvent and heat the mixture to boiling.

    • Continue adding small portions of the hot solvent until the solid just dissolves.[9]

    • Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or placing it in an ice bath.

    • Collect the pure crystals by vacuum filtration. Wash them with a small amount of the cold recrystallization solvent.

    • Common solvent systems for pyrimidine derivatives include ethanol, ethyl acetate, or mixtures like hexanes/ethyl acetate.[10][11]

By understanding the fundamental chemistry of 4,6-diamino-2-mercaptopyrimidine and applying these targeted strategies, you can effectively troubleshoot its removal and achieve the desired purity for your final compound.

References

  • Asari, T., et al. (2021). 2-(Heptylthio)pyrimidine-4,6-diamine. Molbank, 2021(2), M1227. Available at: [Link]

  • ResearchGate (2025). SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. Available at: [Link]

  • PubChem (n.d.). 2-Thio-6-aminocytosine. Available at: [Link]

  • Tolba, M. S., et al. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 11(2022), 121-166. Available at: [Link]

  • Chemistry LibreTexts (2022). 4.8: Acid-Base Extraction. Available at: [Link]

  • PubMed (1990). Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens. Available at: [Link]

  • University of Rochester, Department of Chemistry (n.d.). Tips & Tricks: Recrystallization. Available at: [Link]

  • Wikipedia (n.d.). Acid–base extraction. Available at: [Link]

  • PubMed (2018). Synthesis and Biological Evaluation of Pyrimidine Derivatives as Novel Human Pin1 Inhibitors. Available at: [Link]

  • The Royal Society of Chemistry (n.d.). Separation, purification and identification of the components of a mixture. Available at: [Link]

  • PubChem (n.d.). 4,6-Dihydroxy-2-mercaptopyrimidine. Available at: [Link]

  • JoVE (2020). Using Extraction to Isolate a Neutral Compound from a Mixture Containing an Acid Impurity. Available at: [Link]

  • Reachem (2024). The Purification of Organic Compound: Techniques and Applications. Available at: [Link]

  • Organic Chemistry Portal (n.d.). Pyrimidine synthesis. Available at: [Link]

  • YouTube (2020). Acid-Base Extraction Tutorial. Available at: [Link]

  • YouTube (2025). Synthesis of Pyrimidine and Its Derivatives. Available at: [Link]

  • Reddit (2020). ELI5: So I found out that recrystallization is a way to purify compounds.... Available at: [Link]

  • MDPI (2019). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Available at: [Link]

  • University of California, Irvine (n.d.). Acid-Base Extraction. Available at: [Link]

  • RSC Publishing (2023). Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts. Available at: [Link]

  • MDPI (n.d.). Special Issue : Chemistry of Heterocyclic Compounds. Available at: [Link]

Sources

Validation & Comparative

The Evolving Landscape of Diaminopyrimidines: A Comparative Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The 2,4-diaminopyrimidine scaffold is a cornerstone in medicinal chemistry, serving as a versatile template for the development of a wide array of therapeutic agents. Its inherent ability to form crucial hydrogen bonds with biological targets has led to its incorporation into numerous clinically significant drugs. This guide provides an in-depth comparison of the biological activities of substituted diaminopyrimidines, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. We will delve into the structure-activity relationships (SAR) that govern their potency and selectivity, present supporting experimental data, and provide detailed protocols for their biological evaluation.

Anticancer Activity: Targeting the Machinery of Malignancy

Substituted diaminopyrimidines have emerged as a prominent class of anticancer agents, primarily by targeting key enzymes involved in cancer cell proliferation, survival, and metastasis. Here, we compare their activity as inhibitors of Focal Adhesion Kinase (FAK), Dihydrofolate Reductase (DHFR), and Cyclin-Dependent Kinase 7 (CDK7).

Focal Adhesion Kinase (FAK) Inhibition

FAK is a non-receptor tyrosine kinase that plays a pivotal role in cell adhesion, migration, and survival, processes that are often dysregulated in cancer.[1] Inhibition of FAK is a promising strategy to impede tumor growth and metastasis.[2]

Structure-Activity Relationship (SAR): The 2,4-diaminopyrimidine core typically anchors to the hinge region of the FAK kinase domain. Substitutions at the 5-position of the pyrimidine ring and on the amino groups are critical for potency and selectivity.

  • Substitution at the 5-position: Bulky and hydrophobic groups at this position often enhance binding affinity.

  • N2 and N4 Substitutions: Aryl or heteroaryl groups at these positions can extend into different pockets of the ATP-binding site, influencing selectivity and potency. The presence of specific functional groups on these aromatic rings, such as sulfonamides, can significantly contribute to inhibitory activity.[3]

Comparative Biological Data:

Compound IDN2-SubstituentN4-Substituent5-SubstituentFAK IC50 (nM)Antiproliferative IC50 (nM) (Cell Line)Reference
TAE226 2,4-dichloro-5-methoxyphenyl4-(4-methylpiperazin-1-yl)phenylH7.0U-87MG, A549, MDA-MB-231[4]
VS-4718 2,4-dichloro-5-methoxyphenyl4-(morpholin-4-yl)phenylH1.5-[3]
BI-853520 ---1.0-[3]
Defactinib (VS-6063) ---0.6TT and K1 cells (1.98 µM and 10.34 µM)[3][5]
Compound 9a ---5.0-[6]
Compound 9b ---21.6-[6]
Compound 17 --Saturated pyrrolopyrimidine100-[4]
Compound 18 --5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine200-[4]

Experimental Protocol: FAK Kinase Inhibition Assay

This protocol outlines a typical in vitro kinase assay to determine the IC50 value of a test compound against FAK.

  • Reagents and Materials:

    • Recombinant human FAK enzyme

    • FAK substrate (e.g., a synthetic peptide)

    • ATP (Adenosine triphosphate)

    • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

    • Test compounds (dissolved in DMSO)

    • Kinase-Glo® Luminescent Kinase Assay kit (Promega) or similar detection reagent

    • 384-well plates

  • Procedure:

    • Prepare serial dilutions of the test compounds in assay buffer.

    • In a 384-well plate, add the FAK enzyme to each well.

    • Add the diluted test compounds or DMSO (vehicle control) to the respective wells.

    • Incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding a mixture of the FAK substrate and ATP.

    • Incubate the reaction for a specific duration (e.g., 60 minutes) at 30°C.

    • Stop the reaction and measure the remaining ATP using a luminescent kinase assay kit according to the manufacturer's instructions.

    • The luminescence signal is inversely proportional to the FAK kinase activity.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

FAK Signaling Pathway

The following diagram illustrates the central role of FAK in mediating signals from the extracellular matrix and growth factor receptors to downstream pathways that control cell survival, proliferation, and migration.

FAK_Signaling cluster_membrane Cell Membrane cluster_downstream Downstream Effects Integrins Integrins FAK FAK Integrins->FAK Activation GFR Growth Factor Receptors GFR->FAK Activation Src Src FAK->Src pY397 PI3K PI3K FAK->PI3K p130Cas p130Cas FAK->p130Cas Src->FAK pY576/577 ERK ERK Src->ERK Akt Akt PI3K->Akt Survival Survival Akt->Survival Proliferation Proliferation Akt->Proliferation ERK->Proliferation Crk Crk p130Cas->Crk DOCK180 DOCK180 Crk->DOCK180 Rac Rac DOCK180->Rac Migration Migration Rac->Migration DHFR_Inhibition cluster_reaction DHFR Catalytic Cycle cluster_inhibition Inhibition DHF Dihydrofolate (DHF) DHFR_Enzyme DHFR Enzyme DHF->DHFR_Enzyme NADPH NADPH NADPH->DHFR_Enzyme THF Tetrahydrofolate (THF) DHFR_Enzyme->THF NADP NADP+ DHFR_Enzyme->NADP Inactive_DHFR Inactive DHFR Complex Diaminopyrimidine Diaminopyrimidine Inhibitor Diaminopyrimidine->Inactive_DHFR Binds to Active Site CDK7_Function cluster_transcription Transcription cluster_cell_cycle Cell Cycle CDK7_complex CDK7 / Cyclin H / MAT1 (CAK Complex) TFIIH TFIIH CDK7_complex->TFIIH CDKs CDK1, CDK2, CDK4, CDK6 CDK7_complex->CDKs Activation (T-loop phosphorylation) RNAPII RNA Polymerase II CTD TFIIH->RNAPII Phosphorylation Transcription_Initiation Transcription Initiation RNAPII->Transcription_Initiation Cell_Cycle_Progression Cell Cycle Progression CDKs->Cell_Cycle_Progression

Caption: Dual functions of the CDK7 complex.

[7][8]### 2. Antimicrobial Activity: Combating Infectious Agents

Diaminopyrimidines, most notably trimethoprim, have a long history as effective antimicrobial agents. Their mechanism of action relies on the selective inhibition of bacterial DHFR over its human counterpart.

Structure-Activity Relationship (SAR): The key to the antimicrobial activity of diaminopyrimidines lies in their ability to selectively bind to the bacterial DHFR enzyme.

  • 5-Position Substituent: As with anticancer DHFR inhibitors, the substituent at the 5-position is critical for selectivity. The trimethoxybenzyl group of trimethoprim fits snugly into a hydrophobic pocket in bacterial DHFR that is not present in the human enzyme.

  • Modifications to the Benzyl Ring: Alterations to the substitution pattern on the benzyl ring can impact potency and spectrum of activity.

Comparative Biological Data:

CompoundTarget OrganismMIC (µg/mL)Reference
Trimethoprim Bacillus anthracis Sterne>2048
RAB1 Bacillus anthracis Sterne1-4
BN-53 Bacillus anthracis Sterne0.5
Compound 19a Bacillus anthracis Sterne4
Compound 20a Bacillus anthracis Sterne2

Experimental Protocol: Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.

  • Reagents and Materials:

    • Bacterial strain of interest

    • Appropriate bacterial growth medium (e.g., Mueller-Hinton broth)

    • Test compounds (dissolved in a suitable solvent)

    • 96-well microplates

    • Spectrophotometer or a plate reader

  • Procedure (Broth Microdilution Method):

    • Prepare a standardized inoculum of the bacterial strain.

    • In a 96-well plate, prepare two-fold serial dilutions of the test compound in the growth medium.

    • Inoculate each well with the bacterial suspension. Include a positive control (bacteria and medium) and a negative control (medium only).

    • Incubate the plate at the optimal growth temperature for the bacterium (e.g., 37°C) for 18-24 hours.

    • Determine the MIC by visual inspection for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration of the compound that shows no visible growth.

Anti-inflammatory Activity: Modulating the Inflammatory Response

Substituted diaminopyrimidines have also demonstrated potential as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes.

Structure-Activity Relationship (SAR): The SAR for anti-inflammatory diaminopyrimidines is still being actively explored.

  • Substitutions on the Pyrimidine Core: The nature and position of substituents on the pyrimidine ring influence COX-1/COX-2 selectivity and inhibitory potency.

  • Fused Ring Systems: Pyrimidines fused with other heterocyclic rings, such as pyrazoles, have shown promising anti-inflammatory activity.

[9]Comparative Biological Data:

Compound IDCOX-1 IC50 (µM)COX-2 IC50 (µM)Reference
L1 105.8 ± 22.3974.6 ± 3.03
L2 91.0 ± 3.4076.8 ± 1.20
Compound 5 -0.04 ± 0.09
Compound 6 -0.04 ± 0.02
Compound 7 95.00.36
Compound 9 >1000.29
Compound 3b 19.45 ± 0.0731.4 ± 0.12
Compound 4b 26.04 ± 0.3634.4 ± 0.10
Compound 4d 28.39 ± 0.0323.8 ± 0.20

Experimental Protocol: In Vitro COX Inhibition Assay

This assay measures the ability of a compound to inhibit the peroxidase activity of COX-1 and COX-2.

  • Reagents and Materials:

    • Purified ovine COX-1 and human recombinant COX-2

    • Arachidonic acid (substrate)

    • Heme

    • TMPD (N,N,N′,N′-tetramethyl-p-phenylenediamine) as a colorimetric substrate

    • Assay buffer (e.g., Tris-HCl)

    • Test compounds (dissolved in DMSO)

    • 96-well plates

    • Spectrophotometer

  • Procedure:

    • Prepare serial dilutions of the test compounds.

    • In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme.

    • Add the test compounds or DMSO (vehicle control) and incubate.

    • Initiate the reaction by adding a solution of arachidonic acid and TMPD.

    • Monitor the change in absorbance at a specific wavelength (e.g., 595 nm) over time.

    • The rate of color development is proportional to the COX activity.

    • Calculate the percent inhibition and determine the IC50 values for both COX-1 and COX-2.

Conclusion

The diaminopyrimidine scaffold continues to be a remarkably fruitful starting point for the design of potent and selective modulators of various biological targets. This guide has provided a comparative overview of the anticancer, antimicrobial, and anti-inflammatory activities of substituted diaminopyrimidines, highlighting the critical role of specific substitution patterns in determining their biological profiles. The provided experimental protocols serve as a foundation for researchers to evaluate novel diaminopyrimidine derivatives and further explore their therapeutic potential. As our understanding of the intricate cellular signaling pathways deepens, the rational design of next-generation diaminopyrimidine-based drugs holds immense promise for addressing a wide range of human diseases.

References

  • [Reference 1]
  • FAK signaling pathways in cancer. Integrins, cytokine receptors (CR),... - ResearchGate. Available from: [Link]

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  • Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PubMed Central. Available from: [Link]

  • Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PMC - NIH. Available from: [Link]

  • Regulation of human dihydrofolate reductase activity and expression - PubMed - NIH. Available from: [Link]

  • Rational Exploration of 2,4-Diaminopyrimidines as DHFR Inhibitors Active against Mycobacterium abscessus and Mycobacterium avium - PubMed Central. Available from: [Link]

  • Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors - NIH. Available from: [Link]

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Assessing the Selectivity of Novel Pyrimidine-Based Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide is designed to provide you with a comprehensive framework for evaluating the selectivity of novel pyrimidine-based kinase inhibitors. The pyrimidine scaffold is a privileged structure in kinase inhibitor design, found in numerous FDA-approved drugs.[1] However, its ability to interact with the highly conserved ATP-binding site of kinases means that achieving selectivity is a paramount challenge in drug discovery.[1] An inhibitor's selectivity profile is a critical determinant of its therapeutic window, distinguishing on-target efficacy from off-target toxicity.[2]

This guide moves beyond rigid protocols to explain the causality behind experimental choices, empowering you to design and interpret selectivity studies with scientific rigor. We will compare key methodologies, provide actionable protocols, and illustrate how to synthesize data into a coherent and trustworthy selectivity assessment.

The Rationale: Why Kinase Selectivity is Non-Negotiable

Protein kinases are central regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[3] While the goal is to inhibit a specific disease-driving kinase, small molecule inhibitors often interact with multiple kinases across the kinome. This "polypharmacology" can be a double-edged sword. In some cases, inhibiting multiple targets can be beneficial, as seen with multi-targeted inhibitors like Dasatinib.[4] However, more often, off-target inhibition leads to unforeseen toxicities. Therefore, a thorough understanding of an inhibitor's selectivity is essential.[5]

The core challenge lies in the structural conservation of the ATP-binding pocket across the ~500 kinases in the human kinome.[6] Pyrimidine-based inhibitors typically function as ATP-competitive agents, leveraging hydrogen bonds with the kinase "hinge" region, a motif mimicked from the adenine ring of ATP.[1] Our task is to quantify the binding affinity across a wide range of kinases to build a comprehensive selectivity profile.

A Multi-Pronged Approach to Selectivity Profiling

A robust assessment of selectivity cannot rely on a single method. It requires the integration of data from biochemical assays, which measure direct enzyme inhibition, and cell-based assays, which provide context on target engagement and downstream functional effects in a physiological environment.

Below is a comparison of common methodologies:

Methodology Principle Typical Throughput Advantages Limitations
Biochemical Kinase Panels Measures direct inhibition of a purified, recombinant kinase, often via radiometric (³³P-ATP) or luminescence (ADP-Glo) readouts.[7]High (Panels of >400 kinases are commercially available).[5]Direct measure of enzyme inhibition (IC₅₀/Kᵢ). Highly quantitative and reproducible. Allows for broad kinome screening.[5]Lacks cellular context (no membranes, scaffolding proteins, high ATP concentration). Recombinant kinases may not reflect native protein conformation or activity.
Binding Assays (e.g., KinomeScan™) A competition binding assay where the test compound competes with an immobilized ligand for binding to a DNA-tagged kinase. Quantified by qPCR.Very High (>450 kinases).Does not require active enzyme. Measures direct binding affinity (Kd). Very broad coverage.Does not measure inhibition of catalytic activity. Can produce false positives (binders that don't inhibit).
Chemical Proteomics (e.g., KiNativ™) Uses ATP- or ADP-based probes to covalently label active kinases in a cell lysate. Inhibition is measured by a reduction in probe labeling, quantified by mass spectrometry.[8][9]Medium (~200 kinases per lysate).Profiles kinases in their native state and conformation within a complex proteome. Provides a more physiologically relevant measure of affinity.[8][10]Lower throughput than recombinant panels. Can be biased towards more abundant kinases. Requires specialized MS expertise.
Cellular Target Engagement Measures the downstream consequences of kinase inhibition in intact cells. Typically involves Western blotting for phosphorylation of a known substrate.LowConfirms on-target activity in a physiological setting. Links target inhibition to a functional outcome.Indirect measure of inhibition. Low throughput. Can be confounded by complex pathway crosstalk.

The logical workflow for assessing a novel inhibitor involves starting with broad biochemical profiling to identify all potential targets and then progressing to targeted cellular assays to validate on-target effects and investigate the functional consequences of the most potent off-target hits.

Experimental_Workflow cluster_0 Phase 1: Biochemical Profiling cluster_1 Phase 2: Cellular Validation cluster_2 Phase 3: Interpretation Start Novel Pyrimidine-Based Inhibitor 'Pyrin-X' BiochemScreen Broad Kinome Panel (>400 Kinases) Start->BiochemScreen BiochemData Quantitative Data (IC50 / Kd Values) BiochemScreen->BiochemData SelectivityCalc Calculate Selectivity Metrics (S-Score, Gini Coefficient) BiochemData->SelectivityCalc CellTarget On-Target Cellular Assay (e.g., Phospho-Substrate Western Blot) SelectivityCalc->CellTarget CellOffTarget Off-Target Cellular Assay (Based on top biochemical hits) SelectivityCalc->CellOffTarget Phenotype Phenotypic Assays (Proliferation, Apoptosis) CellTarget->Phenotype Interpretation Comprehensive Selectivity Profile CellOffTarget->Interpretation Phenotype->Interpretation

Caption: High-level workflow for kinase inhibitor selectivity profiling.

Quantifying Selectivity: Beyond a Single IC₅₀ Value

Simply stating the IC₅₀ for the primary target is insufficient. True selectivity is defined by the inhibitor's potency against the target relative to its potency against all other kinases. Several metrics have been developed to quantify this.[5]

  • Selectivity Score (S-Score): This is calculated by dividing the number of kinases that an inhibitor binds with a certain potency (e.g., Kd < 3 µM) by the total number of kinases tested.[4][11] A lower score indicates higher selectivity. While simple, its use of an arbitrary cutoff can be misleading, as it treats a 1 nM off-target hit the same as a 2.9 µM hit.[5]

  • Gini Coefficient: Borrowed from economics, this metric quantifies the distribution of inhibition across the kinome.[2][5] A Gini coefficient closer to 1 indicates that inhibition is concentrated on a small number of kinases (high selectivity), while a value closer to 0 indicates broad, evenly distributed inhibition (low selectivity).[5][12]

Causality in Experimental Choice: We recommend using the Gini coefficient alongside the S-Score. The S-Score provides a simple count of off-targets at a given concentration, while the Gini coefficient gives a more nuanced view of the distribution of that inhibition, helping to differentiate a compound with a few potent off-targets from one with many weak off-targets.

Case Study Data: Pyrin-X vs. Comparators

Let's imagine we have synthesized a novel pyrimidine-based inhibitor, Pyrin-X , designed to target Aurora Kinase A (AURKA). We profile it against a 400-kinase panel and compare it to Staurosporine (a notoriously non-selective inhibitor) and Alisertib (a known selective AURKA inhibitor).

Kinase Pyrin-X (Kd, nM) Alisertib (Kd, nM) Staurosporine (Kd, nM)
AURKA (Target) 5.2 1.2 6.8
AURKB15.112.07.1
SRC>10,0008,50015.2
ABL18,900>10,00021.0
LCK>10,000>10,00020.1
CDK21,2502,1003.1
VEGFR26504,80095.0
S-Score (S₁₀₀₀) ¹0.0075 (3/400) 0.005 (2/400) 0.85 (340/400)
Gini Coefficient 0.82 0.89 0.21

¹S-Score calculated as (number of kinases with Kd < 1000 nM) / (total kinases tested)

This data clearly shows that while Pyrin-X is a potent AURKA inhibitor, it has some off-target activity on VEGFR2 and CDK2. Its Gini coefficient is high, but slightly lower than the highly selective Alisertib, while Staurosporine is confirmed as non-selective. This quantitative data now directs our cellular validation experiments.

Self-Validating Experimental Protocols

Trustworthy data comes from well-controlled experiments. Below are example protocols for the next steps in characterizing Pyrin-X.

Protocol 1: In Vitro Kinase Assay (ADP-Glo™)

This protocol measures the amount of ADP produced by the kinase reaction, which is inversely proportional to kinase inhibition.

Objective: To determine the IC₅₀ of Pyrin-X against AURKA and key off-targets (e.g., VEGFR2).

Materials:

  • Recombinant human AURKA and VEGFR2 enzymes (e.g., from Reaction Biology[7]).

  • Appropriate peptide substrates.

  • ATP (at Km concentration for each enzyme).[4]

  • ADP-Glo™ Kinase Assay Kit (Promega).

  • Test compounds (Pyrin-X, Alisertib) serially diluted in DMSO.

  • Assay Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

Procedure:

  • Prepare Kinase Reaction: In a 384-well plate, add 5 µL of a solution containing the kinase and its specific substrate in Assay Buffer.

  • Add Inhibitor: Add 1 µL of serially diluted inhibitor (e.g., 11-point, 3-fold dilutions starting at 10 µM).

    • Control 1 (Vehicle): Add 1 µL of DMSO (0% inhibition).

    • Control 2 (No Enzyme): Use buffer instead of kinase solution (background).

  • Initiate Reaction: Add 5 µL of ATP solution to all wells to start the reaction. Incubate for 60 minutes at room temperature.

  • Stop Reaction & Detect ADP: Add 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes to stop the kinase reaction and deplete remaining ATP.

  • Generate Luminescence: Add 10 µL of Kinase Detection Reagent. Incubate for 30 minutes to convert ADP to ATP, which drives a luciferase reaction.

  • Read Plate: Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data using the vehicle (0% inhibition) and no enzyme (100% inhibition) controls. Plot the percent inhibition versus the log of the inhibitor concentration and fit to a four-parameter dose-response curve to determine the IC₅₀.

Protocol 2: Cellular Target Engagement (Western Blot)

Objective: To confirm that Pyrin-X inhibits AURKA activity in a cancer cell line that relies on AURKA signaling (e.g., a MYC-amplified cell line[13]).

Procedure:

  • Cell Culture & Treatment: Plate NCI-H446 small-cell lung cancer cells.[13] Allow them to adhere overnight. Treat cells with increasing concentrations of Pyrin-X (e.g., 0, 10 nM, 50 nM, 250 nM, 1 µM, 5 µM) for 2 hours.

  • Prepare Lysates: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) onto a polyacrylamide gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate overnight at 4°C with primary antibodies:

      • Target Engagement: anti-phospho-AURKA (Thr288).

      • Downstream Effect: anti-phospho-Histone H3 (Ser10) (a known AURKA substrate).

      • Loading Control: anti-β-Actin or anti-GAPDH.

    • Wash membrane and incubate with HRP-conjugated secondary antibody for 1 hour.

  • Detection: Apply an ECL substrate and visualize bands using a chemiluminescence imager.

  • Interpretation: A dose-dependent decrease in the phospho-AURKA and phospho-Histone H3 signals, with no change in the loading control, validates cellular target engagement.

Signaling_Pathway cluster_0 Cellular Context MitoticSignal Mitotic Signals AURKA Aurora Kinase A (AURKA) MitoticSignal->AURKA activates HistoneH3 Histone H3 AURKA->HistoneH3 phosphorylates PyrinX Pyrin-X (Inhibitor) PyrinX->AURKA inhibits pHistoneH3 Phospho-Histone H3 (p-Ser10) HistoneH3->pHistoneH3 MitoticProgression Mitotic Progression pHistoneH3->MitoticProgression promotes

Caption: Simplified Aurora Kinase A signaling pathway targeted by Pyrin-X.

Conclusion: Synthesizing a Trustworthy Selectivity Profile

Assessing the selectivity of a novel pyrimidine-based kinase inhibitor is a multifaceted process that requires careful integration of diverse datasets. By starting with broad, unbiased biochemical screening, you can map the entire interaction landscape of your compound. Quantifying this landscape with metrics like the S-Score and Gini coefficient provides a robust, data-driven foundation for further studies.[2][4][5]

The crucial next step is to validate these findings in a physiological context. Cellular target engagement assays confirm that your compound hits its intended target in a complex biological system, while functional assays link this engagement to a phenotypic outcome. This multi-pronged, self-validating approach ensures that your selectivity assessment is not only technically accurate but also provides field-proven insights, ultimately leading to the development of safer and more effective kinase-targeted therapies.

References

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]

  • Reaction Biology. (2023). Kinase Selectivity Panels. Reaction Biology Website. [Link]

  • Uitdehaag, J. C., & Zaman, G. J. (2011). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 164(8), 1939-1957. [Link]

  • Smyth, L. A., & Collins, I. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. Future Medicinal Chemistry, 3(6), 685-703. [Link]

  • Gao, Y., Wang, Y., Zhang, M., Wang, Z., Ke, Y., & Li, Z. (2023). Enhancing kinase-inhibitor activity and selectivity prediction through contrastive learning. Nature Communications, 14(1), 7958. [Link]

  • Axcelead. (2023). Discovery of Selective Inhibitors for 123 Kinases: Kinase Inhibitor Discovery Platform. Axcelead Website. [Link]

  • Chi, H. P., Hatakeyama, J., Ueno, T., Otani, Y., Okuda, K., Uno, Y., ... & Shirasawa, S. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 64(11), 7449-7467. [Link]

  • Karaman, M. W., Herrgard, S., Treiber, D. K., Gallant, P., Atteridge, C. E., Campbell, B. T., ... & Zarrinkar, P. P. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127-132. [Link]

  • Patricelli, M. P., Nomanbhoy, T. K., Wu, J., Brown, H., Zhou, D., Zhang, J., ... & Rosen, H. (2011). In situ kinase profiling reveals functionally relevant properties of native kinases. Chemistry & Biology, 18(6), 699-710. [Link]

  • Garcia-Alvarez, B., de Godoy, L. M. F., Peng, J., & Gray, N. S. (2012). Kinome-wide selectivity profiling of ATP-competitive mammalian target of rapamycin (mTOR) inhibitors and characterization of their binding kinetics. Journal of Biological Chemistry, 287(13), 10452-10460. [Link]

  • Lin, H., Li, Y., Wu, F., Feng, Z., & Yang, L. (2023). Strategy toward Kinase-Selective Drug Discovery. Journal of Chemical Theory and Computation, 19(5), 1386-1396. [Link]

  • Roskoski, R., Jr. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Pharmacological Research, 152, 104629. [Link]

  • ResearchGate. (n.d.). The KiNativ approach to kinase inhibitor profiling. ResearchGate Website. [Link]

  • Johnson, A. G., Ke, Y., & Johnson, K. N. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry, 64(16), 11989-12003. [Link]

  • Chen, Y. C., Chen, C. H., Hsu, K. C., & Yang, J. M. (2024). KinomeMETA: a web platform for kinome-wide polypharmacology profiling with meta-learning. Nucleic Acids Research, 52(W1), W424-W433. [Link]

  • BioSpace. (2018). Activx Biosciences' Kinativ Platform Featured in Two Articles Demonstrating the Importance of Native Kinase Profiling for Characterizing Protein Degraders. BioSpace Website. [Link]

  • ResearchGate. (2022). Role of Pyridine and Pyrimidine-Based Kinase Inhibitors in Cancer Treatment: Selectivity, Resistance, and Next-Generation Designs. ResearchGate Website. [Link]

  • Sharma, A., Kumar, V., & Kumar, R. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26(17), 5195. [Link]

  • Liu, Q., Sabnis, Y., Zhao, Z., Zhang, T., Buhrlage, S. J., Gray, N. S., & Sorger, P. K. (2012). Kinome-wide selectivity profiling of ATP-competitive mammalian target of rapamycin (mTOR) inhibitors and characterization of their binding kinetics. Journal of Biological Chemistry, 287(13), 9742-9752. [Link]

  • ACS Publications. (2022). Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. ACS Publications Website. [Link]

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A Senior Application Scientist's Guide to Comparative Docking of Pyrimidine Derivatives with Target Enzymes

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its diverse pharmacological activities.[1][2][3] As a fundamental building block of DNA and RNA, its derivatives are readily recognized and processed by biological systems, making them prime candidates for drug design.[1] In the relentless pursuit of novel therapeutics, pyrimidine-based compounds have been explored for a vast array of applications, including anticancer, antimicrobial, anti-inflammatory, and antiviral therapies.[2][3]

At the heart of modern, rational drug design is the computational technique of molecular docking.[4] This powerful in silico method allows us to predict the preferred orientation of a molecule (a ligand, such as a pyrimidine derivative) when bound to a specific region of a target protein, effectively simulating the molecular recognition process.[5][6] By estimating the binding affinity and analyzing interaction patterns, we can prioritize candidates for synthesis and biological testing, dramatically accelerating the drug discovery pipeline and reducing costs.

This guide provides a comprehensive comparison of docking studies involving various pyrimidine derivatives against key enzyme targets. Moving beyond a mere recitation of data, we will delve into the causality behind experimental choices, present a robust and reproducible protocol, and offer field-proven insights to empower your own research endeavors.

Fundamental Principles of Molecular Docking: A Glimpse Under the Hood

Molecular docking is fundamentally an optimization problem, seeking the most stable binding pose of a ligand within a receptor's active site. This process is governed by two key components: a search algorithm and a scoring function.

  • Search Algorithms: These are the engines of docking, responsible for exploring the vast conformational space of the ligand and the rotational and translational space within the binding site. Algorithms range from systematic searches to stochastic methods like Monte Carlo or genetic algorithms, each with its own strengths in balancing computational speed and thoroughness of the search.[7]

  • Scoring Functions: Once a pose is generated by the search algorithm, the scoring function estimates its binding free energy. A lower score typically indicates a more stable interaction.[8] These functions are classified into three main types: force-field-based, empirical, and knowledge-based, each employing different assumptions and mathematical models to approximate the complex thermodynamics of binding.[6]

The trustworthiness of any docking study hinges on its validation. A crucial step involves "re-docking"—taking a co-crystallized ligand from a known protein-ligand complex, docking it back into the receptor, and measuring the Root Mean Square Deviation (RMSD) between the predicted pose and the crystallographic pose. An RMSD of less than 2.0 Å is generally considered a successful validation, confirming that the chosen docking parameters can accurately reproduce the experimentally determined binding mode.[9]

G cluster_inputs Inputs cluster_process Docking Workflow cluster_outputs Outputs & Analysis P Target Protein Structure (e.g., from PDB) Prep Preparation (Add Hydrogens, Assign Charges) P->Prep L Ligand Structures (Pyrimidine Derivatives) L->Prep Grid Grid Box Generation (Define Search Space) Prep->Grid Dock Molecular Docking (Search Algorithm + Scoring Function) Grid->Dock Poses Binding Poses (Conformations) Dock->Poses Scores Binding Energies (e.g., kcal/mol) Dock->Scores Analysis Interaction Analysis (H-bonds, Hydrophobic etc.) Poses->Analysis Scores->Analysis Validation Experimental Validation (In-vitro assays) Analysis->Validation

Caption: A generalized workflow for a molecular docking experiment.

Comparative Docking Analysis of Pyrimidine Derivatives

The versatility of the pyrimidine scaffold allows it to target a wide range of enzymes implicated in various diseases. The following tables summarize quantitative data from several docking studies, offering a comparative snapshot of their potential.

Table 1: Pyrimidine Derivatives Targeting Kinases

Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer, making them prime therapeutic targets.

Pyrimidine Derivative ClassTarget Enzyme (PDB ID)Docking SoftwareBinding Energy (kcal/mol)Key Interacting Residues
Chalcone-Substituted PyrimidinesCyclin-Dependent Kinase 2 (CDK2) (1HCK)AutoDock Tools-7.9LYS 33, GLU 12, THR 14, THR 165
Pyrazolo[3,4-d]pyrimidinePI3-K/mTORNot Specified-10.7Not Specified
ThienopyrimidineTie2Not SpecifiedNot Specified (Potent IC50 of 0.07 µM)Not Specified
Fused [2,3-d]pyrimidineEpidermal Growth Factor Receptor (EGFR)Not SpecifiedNot Specified (IC50 of 1.24 µM)Not Specified

Data sourced from multiple studies.[10][11][12]

Table 2: Pyrimidine Derivatives Targeting Proteases and Other Enzymes

This table highlights the application of pyrimidine derivatives against targets relevant to infectious diseases and metabolic disorders.

Pyrimidine Derivative ClassTarget Enzyme (PDB ID)Docking SoftwareBinding Energy (kcal/mol)Key Interacting Residues
Pyrido[2,3-d]pyrimidineCOVID-19 Main Protease (Mpro) (6Y2F)AutoDock Vina-8.5Not Specified
Pyrimidine-QuinolineDihydrofolate Reductase (DHFR)Not Specified-6.60Not Specified
Pyrimidine derivativesα-amylase / α-glucosidaseNot SpecifiedNot Specified (Inhibitory Activity Noted)Not Specified
Pyrimidine-2-thiolsCyclooxygenase-2 (COX-2) (5IKR)AutoDock VinaNot Specified (Significant Interaction)Not Specified

Data sourced from multiple studies.[10][13][14][15]

Experimental Protocol: Docking Chalcone-Pyrimidines with CDK2

This protocol provides a self-validating, step-by-step workflow for docking a series of chalcone-substituted pyrimidine derivatives against Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle. We will use the widely accessible AutoDock Vina software.[5]

Objective: To predict the binding modes and affinities of pyrimidine derivatives in the ATP-binding pocket of CDK2 and validate the protocol using a known co-crystallized inhibitor.

Software/Hardware:

  • Molecular Graphics Laboratory (MGL) Tools: For preparing protein and ligand files.

  • AutoDock Vina: For performing the docking calculations.

  • Discovery Studio Visualizer or PyMOL: For analyzing results.

  • A workstation with a modern multi-core processor.

Step 1: Target Protein Preparation
  • Causality: The raw crystal structure from the Protein Data Bank (PDB) contains non-essential molecules (e.g., water, co-solvents) and lacks hydrogen atoms, which are critical for calculating interactions. This step "cleans" the structure and prepares it for accurate docking.

  • Download the crystal structure of CDK2, for instance, PDB ID: 1HCK, from the RCSB PDB database.[11]

  • Load the PDB file into your visualization software.

  • Remove all water molecules and any co-crystallized ligands or ions not essential for the binding interaction.

  • Open the cleaned protein file in AutoDockTools (ADT).

  • Add polar hydrogen atoms to the protein.

  • Compute Gasteiger charges, which are essential for the scoring function's electrostatic term.

  • Save the prepared protein in the required .pdbqt format.

Step 2: Ligand Preparation
  • Causality: Ligands must be converted to a 3D format with appropriate charges and rotatable bonds defined. This allows the docking algorithm to explore different conformations of the ligand during the simulation.

  • Draw the 2D structures of your chalcone-pyrimidine derivatives using software like ChemDraw or Marvin Sketch.[11]

  • Convert the 2D structures to 3D .mol or .sdf files.

  • Load each ligand into ADT.

  • Detect the torsional root and define the rotatable bonds. This determines the ligand's flexibility.

  • Save each prepared ligand in the .pdbqt format.

Step 3: Grid Generation (Defining the Search Space)
  • Causality: Docking the entire protein surface is computationally prohibitive. We define a "grid box" around the known active site to confine the search, making the calculation efficient and biologically relevant.

  • In ADT, with the prepared protein loaded, define the grid box.

  • Center the grid box on the active site. A reliable way to do this is to center it on the position of the co-crystallized ligand from the original PDB file.

  • Adjust the dimensions of the box to ensure it fully encompasses the active site, providing enough room for the ligands to move and rotate freely. A typical size is 60x60x60 Å.

  • Save the grid parameter information to a configuration file (conf.txt).

Step 4: Molecular Docking Execution
  • Causality: This is the core computational step where AutoDock Vina's search algorithm explores binding poses within the grid box and its scoring function ranks them.

  • Open a command-line terminal.

  • Navigate to your working directory.

  • Execute the AutoDock Vina command, specifying the receptor, ligand, configuration file, and output file names.

    • vina --receptor protein.pdbqt --ligand ligand_A.pdbqt --config conf.txt --out ligand_A_out.pdbqt --log ligand_A_log.txt

  • Repeat for all pyrimidine derivatives in your library.

Step 5: Analysis and Visualization of Results
  • Causality: The raw output is a set of coordinates and energy scores. Visualization is essential to understand the specific molecular interactions (like hydrogen bonds) that stabilize the complex and to compare the binding modes of different derivatives.

  • The output .pdbqt file contains multiple predicted binding poses (typically 9), ranked by their binding affinity scores (in kcal/mol). The top-ranked pose is the most likely binding mode.

  • The log file (.txt) provides the binding affinity for each pose.

  • Load the prepared protein (protein.pdbqt) and the docking output file (ligand_A_out.pdbqt) into Discovery Studio or PyMOL.

  • Analyze the interactions of the top-ranked pose with the active site residues. Identify hydrogen bonds, hydrophobic interactions, and pi-stacking.

  • Compare the key interacting residues with published data. For instance, interactions with LYS 33 and THR 14 in CDK2 are known to be important.[11]

Step 6: Protocol Validation (Self-Validating System)
  • Causality: To trust our results for novel compounds, we must first prove our methodology can reproduce known results.

  • Extract the co-crystallized inhibitor from the original 1HCK PDB file.

  • Prepare this inhibitor as a ligand (Step 2).

  • Dock it back into the CDK2 active site using the exact same protocol (Steps 3 & 4).

  • Compare the predicted top-ranked pose with the original crystal pose. Calculate the RMSD. An RMSD below 2.0 Å confirms the validity of your docking protocol.

G Input Input Files Protein.pdb Ligand.mol2 Software Core Software AutoDockTools AutoDock Vina Input->Software Logic Logic Software->Logic Output Output Files Poses.pdbqt Scores.log Interpretation Interpretation Output->Interpretation Logic->Output Validation Validation Logic->Validation informs Validation->Interpretation builds trust in

Caption: Logical relationships in a self-validating docking study.

Conclusion and Future Perspectives

This guide has provided a comparative framework for understanding the molecular docking of pyrimidine derivatives against various enzymatic targets. We have seen that these compounds demonstrate significant potential as inhibitors for kinases, proteases, and metabolic enzymes, a claim substantiated by consistent in silico evidence. The detailed protocol for docking with CDK2 serves as a robust, validated template that can be adapted for other targets.

The key to impactful docking research lies not just in generating low energy scores, but in understanding the underlying interactions and, crucially, validating computational hypotheses with empirical data.[16] The correlation between in silico predictions and in vitro assay results is the ultimate benchmark of success.[14]

Looking ahead, the field of molecular docking is rapidly evolving. The integration of artificial intelligence and machine learning is refining scoring functions, and advancements in algorithms are enabling more sophisticated handling of protein flexibility.[7] These innovations will undoubtedly enhance the predictive power of docking, further cementing its role as an indispensable tool in the quest for novel pyrimidine-based therapeutics.

References

  • Benchchem. Comparative Analysis of Molecular Docking Studies of Pyrimidine Derivatives with Various Protein Targets.
  • Remedy Publications LLC. (2024). Molecular Docking, Synthesis and Anti-diabetic Studies of Pyrimidine Derivatives.
  • Molecular docking analysis of selected pyrimidine derivatives with human cyclin-dependent kinase 2. (n.d.). PMC - NIH.
  • Advances in Docking. (n.d.). PubMed.
  • Neelaveni, K., & Rajendra Prasad, Y. Pyridine moiety bearing pyrimidine-2-thiols: Synthesis, characterization and insilico molecular docking studies in comparison to standard ligand drug. Ashdin Publishing.
  • Recent Advances in Pyrimidine-Based Drugs. (n.d.). PMC - PubMed Central.
  • Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. (n.d.). PMC - NIH.
  • Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. (n.d.). MDPI.
  • Synthesis and Molecular Docking Study of Novel Pyrimidine Derivatives against COVID-19. (n.d.).
  • Birajdar Savita, et al. (2025). Pyrimidine as an Antidiabetic Derivative Targeting a-Amylase and a-Glucosidase Inhibitors: A Mini-Review.
  • Synthesis and Molecular Docking Study of Novel Pyrimidine Derivatives against COVID-19. (2025).
  • Recent Advances in Molecular Docking Techniques: Transforming Perspectives in Distinct Drug Targeting and Drug Discovery Approaches. (2025). PubMed.
  • A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. (2022). NIH.
  • Synthesis and biological studies of pyrimidine derivatives targeting metabolic enzymes. (2024).
  • Recent Advances in Docking and Scoring. (2025). ResearchGate.
  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024).
  • Recent Advances in Molecular Docking for the Research and Discovery of Potential Marine Drugs. (n.d.). MDPI.
  • Recent Advances in Pyrimidine-Based Drugs. (n.d.). MDPI.
  • "ADVANCES IN MOLECULAR DOCKING: A COMPREHENSIVE REVIEW OF TYPES, APPROACHES AND APPLICATIONS". (2023). IJCRT.org.
  • Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. (2025). Taylor & Francis.

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A Comparative Guide to the Synthesis and Validation of Key Ticagrelor Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the purity and efficient synthesis of active pharmaceutical ingredients (APIs) are paramount. Ticagrelor, a potent P2Y12 receptor antagonist, is a cornerstone in the management of acute coronary syndromes.[1][2] Its complex molecular structure necessitates a multi-step synthesis, where the validation of key intermediates is critical to ensure the final product's quality, safety, and efficacy. This guide provides an in-depth comparison of prevalent synthetic routes for ticagrelor intermediates, supported by experimental data and validation protocols.

Introduction to Ticagrelor and the Significance of its Intermediates

Ticagrelor's efficacy is intrinsically linked to its precise stereochemistry and high purity. The synthesis of this complex molecule involves the careful construction of several key intermediates. The validation of these intermediates at each stage is not merely a quality control measure; it is a predictive tool for the success of the subsequent steps and the quality of the final API. Inadequate purity of an intermediate can lead to the formation of hard-to-remove impurities in the final product, impacting its safety and potentially reducing its therapeutic effect.[3][4]

This guide will focus on the comparative analysis of two prominent synthetic strategies for a crucial ticagrelor intermediate: the formation of the triazolopyrimidine core. We will delve into the classic patent route and a more recent, improved methodology, evaluating them on parameters of yield, purity, and scalability.

Comparison of Synthetic Routes for a Key Ticagrelor Intermediate

The synthesis of ticagrelor typically involves the condensation of a pyrimidine derivative with a cyclopentyl moiety, followed by the formation of the triazole ring.[5] A pivotal intermediate in this process is the substituted triazole compound, the precursor to the final API.

Route A: The Original Patent Approach

The initial synthetic approach for ticagrelor, as outlined in early patents, involves the diazotization of an amino-pyrimidine intermediate with sodium nitrite in a mixture of acetic acid and water.[5] While this method is effective in forming the desired triazole ring, it is often plagued by the formation of critical impurities that are challenging to eliminate in later stages.[5]

Route B: An Improved, Scalable Process

To address the shortcomings of the original route, an improved process was developed. This method utilizes a greener and safer diazotizing reagent, "Resin-NO2," in a water and acetonitrile mixture.[5] This approach has been shown to be more efficient, scalable, and results in a cleaner product profile, making it more suitable for commercial production.[5]

Experimental Data and Performance Comparison

The following table summarizes the key performance indicators for the synthesis of the triazole intermediate via both Route A and Route B.

ParameterRoute A: Original Patent ApproachRoute B: Improved Process
Diazotizing Agent Sodium Nitrite in Acetic Acid/Water"Resin-NO2" in Acetonitrile/Water
Overall Yield ~18%~65%
Purity (by HPLC) ~98.25%~99.78%
Key Challenges Formation of critical impurities, difficult purification.Requires preparation of specialized reagent.
Scalability Less suitable for large-scale production due to impurity profile.Designed for scalability and commercial production.

Data synthesized from multiple sources.[5]

Experimental Protocols

Synthesis of the Triazole Intermediate via Improved Process (Route B)

This protocol is a generalized representation based on published literature.[5]

Materials:

  • Amino-pyrimidine intermediate

  • "Resin-NO2"

  • Acetonitrile

  • Water

  • Dichloromethane (DCM)

  • Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH)

  • Ethyl Acetate

Procedure:

  • The amino-pyrimidine intermediate is dissolved in a mixture of water and acetonitrile.

  • "Resin-NO2" is added to the solution, and the reaction mixture is stirred at a controlled temperature until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, the reaction mixture is worked up by extraction with an organic solvent such as ethyl acetate.

  • The organic layer is washed, dried, and concentrated under reduced pressure to yield the crude triazole intermediate.

  • The crude product is then purified, typically by recrystallization, to afford the final product with high purity.

Validation of Ticagrelor Intermediates

A robust validation process is crucial to confirm the identity, purity, and quality of the synthesized intermediates. This typically involves a combination of chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for assessing the purity of ticagrelor and its intermediates.[6] A validated reverse-phase HPLC (RP-HPLC) method can effectively separate the main compound from any starting materials, by-products, and degradation products.[7]

Typical HPLC Method Parameters:

  • Column: C18 column (e.g., 250mm x 4.6 mm, 5µm particle size)[6]

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., methanol or acetonitrile).[6][7]

  • Detection: UV detection at a wavelength where ticagrelor and its intermediates have significant absorbance (e.g., 256 nm).[6]

  • Flow Rate: Typically 1.0 mL/min.[6]

The purity is determined by calculating the area percentage of the main peak relative to the total peak area in the chromatogram. For commercial production, the purity of the final API should be consistently high, often exceeding 99.8%.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of ticagrelor intermediates. Both ¹H NMR and ¹³C NMR provide detailed information about the molecular structure, confirming the presence of key functional groups and the overall connectivity of the atoms.[1][3] The chemical shifts, splitting patterns, and integration values in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, serve as a fingerprint for the target molecule.[3]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the synthesized intermediates.[1] High-resolution mass spectrometry (HRMS) can provide the exact mass, which in turn confirms the elemental composition of the molecule.[5] This technique is also highly valuable for identifying unknown impurities by analyzing their fragmentation patterns.[4]

Synthetic Workflow and Validation Process

The following diagrams illustrate the general synthetic workflow for ticagrelor and the integrated validation process.

Ticagrelor Synthesis Workflow cluster_synthesis Synthetic Pathway Start Starting Materials Intermediate_1 Pyrimidine Derivative Start->Intermediate_1 Intermediate_2 Cyclopentyl Moiety Start->Intermediate_2 Condensation Condensation Intermediate_1->Condensation Intermediate_2->Condensation Intermediate_3 Condensed Intermediate Condensation->Intermediate_3 Diazotization Diazotization Intermediate_3->Diazotization Intermediate_4 Triazole Intermediate Diazotization->Intermediate_4 Final_Steps Final Assembly & Deprotection Intermediate_4->Final_Steps Ticagrelor Ticagrelor API Final_Steps->Ticagrelor

Caption: A generalized workflow for the synthesis of Ticagrelor.

Validation_Workflow Synthesis Synthesized Intermediate HPLC Purity Assessment (HPLC) Synthesis->HPLC NMR Structural Confirmation (NMR) Synthesis->NMR MS Molecular Weight Verification (MS) Synthesis->MS Decision Meets Specifications? HPLC->Decision NMR->Decision MS->Decision Proceed Proceed to Next Step Decision->Proceed Yes Repurify Repurify / Re-synthesize Decision->Repurify No

Caption: A typical validation workflow for a synthesized intermediate.

Conclusion

The synthesis of ticagrelor is a complex undertaking where the validation of intermediates is as critical as the synthesis itself. As demonstrated, newer synthetic routes offer significant advantages in terms of yield, purity, and scalability, addressing many of the challenges associated with the original methods. A comprehensive analytical validation using a suite of techniques including HPLC, NMR, and mass spectrometry is non-negotiable to ensure the quality and safety of the final drug product. For researchers in the field, a thorough understanding of these synthetic and analytical methodologies is essential for the successful development of high-quality ticagrelor and other complex APIs.

References

  • Kumar, P., et al. (2016). An efficient and safe process for the preparation of ticagrelor, a platelet aggregation inhibitor via resin-NO2 catalyzed formation of triazole ring. SpringerPlus, 5(1), 1-10. [Link]

  • Shimpi, N. A., et al. (2015). Novel synthesis of Ticagrelor, an antithrombotic agent. Journal of Chemical and Pharmaceutical Research, 7(4), 1024-1031. [Link]

  • Zheng, Y., et al. (2016). Intermediate of Ticagrelor and preparation method therefor, and preparation method for Ticagrelor.
  • Rao, S. V., et al. (2018). SYNTHESIS OF HIGH PURE TICAGRELOR, AN ANTI-PLATELET DRUG SUBSTANCE AND ITS POSSIBLE PROCESS RELATED IMPURITIES. RASĀYAN Journal of Chemistry, 11(3), 1088-1095. [Link]

  • Li, J., et al. (2021). Synthesis method of ticagrelor key intermediate.
  • Shimpi, N. A., et al. (2016). Novel synthetic methodology for the synthesis of Ticagrelor. Journal of Chemical and Pharmaceutical Research, 8(1), 797-803. [Link]

  • Reddy, G. S., et al. (2017). Four process-related potential new impurities in ticagrelor: Identification, isolation, characterization using HPLC, LC/ESI-MSn, NMR and their synthesis. Journal of Pharmaceutical and Biomedical Analysis, 145, 519-529. [Link]

  • Parida, A. K., et al. (2016). A Novel Validated RP-HPLC Method for the estimation of Ticagrelor in Bulk and Pharmaceutical Dosage Forms. Research Journal of Pharmacy and Technology, 9(7), 844-848. [Link]

  • Al-Mousawi, F., et al. (2021). Process for the preparation of ticagrelor.
  • Seshadri, R. K., et al. (2020). Application of Stability-indicating RP-HPLC Method for quantification of Ticagrelor In Oral dispersible tablet dosage form. GSC Biological and Pharmaceutical Sciences, 11(3), 061-073. [Link]

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Retrosynthesis Analysis

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Reactant of Route 1
Reactant of Route 1
2-(Ethylthio)pyrimidine-4,6-diamine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.